PF-05661014
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H16N4O3S2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
1-benzyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea |
InChI |
InChI=1S/C17H16N4O3S2/c22-16(19-12-13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)26(23,24)21-17-18-10-11-25-17/h1-11H,12H2,(H,18,21)(H2,19,20,22) |
InChIキー |
BMCSKUJQKUYLNE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06463922 (Lorlatinib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06463922, known as Lorlatinib (B560019), is a third-generation, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, this macrocyclic inhibitor was specifically engineered for two primary purposes: to possess high potency against a wide spectrum of ALK resistance mutations that render first- and second-generation inhibitors ineffective, and to penetrate the blood-brain barrier (BBB) to treat central nervous system (CNS) metastases.[3][4] Its mechanism revolves around the direct inhibition of aberrant kinase activity, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1] This guide provides a detailed examination of the molecular mechanism, signaling pathways, quantitative inhibitory profile, and key experimental methodologies used to characterize PF-06463922.
Core Mechanism of Action
The primary mechanism of action of PF-06463922 is the reversible and potent inhibition of ALK and ROS1 tyrosine kinase activity.[2] In specific subsets of non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK, CD74-ROS1). These fusion events result in constitutively active kinases that drive oncogenesis through persistent activation of downstream signaling cascades.[1]
PF-06463922 functions by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase domain of ALK and ROS1.[1][2] Its macrocyclic chemical structure allows for a high-affinity interaction with the ATP-binding pocket, even in the presence of mutations that sterically hinder older inhibitors.[5] By occupying this site, PF-06463922 prevents the autophosphorylation of the kinase, a critical step for its activation. This blockade halts the entire downstream signaling cascade, leading to an inhibition of cell growth and the induction of apoptosis in ALK- or ROS1-dependent tumor cells.[1][5]
Inhibition of Oncogenic Signaling Pathways
The constitutive activity of ALK and ROS1 fusion proteins activates several critical downstream signaling pathways. PF-06463922-mediated inhibition of the kinase effectively shuts down these pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][6] These pathways are central to promoting cell proliferation, survival, and angiogenesis. Treatment with PF-06463922 leads to a dose-dependent decrease in the phosphorylation of ALK/ROS1 and key downstream effectors such as ERK, AKT, and S6.[5][6]
Quantitative Data: Inhibitory Profile
PF-06463922 exhibits potent inhibitory activity against wild-type ALK and ROS1, as well as a comprehensive panel of clinically relevant resistance mutations. Its efficacy is maintained against mutations that confer high-level resistance to first-generation (Crizotinib) and second-generation (e.g., Alectinib, Ceritinib) inhibitors.
Table 1: Biochemical Inhibitory Activity (Ki)
| Target Kinase | Ki (nM) | Reference |
| ROS1 | <0.025 | [5] |
| ALK (Wild-Type) | <0.07 | [5] |
| ALK (L1196M) | 0.7 | [5] |
| ROS1 (G2032R) | 12 | [5] |
| ROS1 (L2026M) | 0.1 | [5] |
Table 2: Cellular Inhibitory Activity (IC₅₀)
| Cell Line / Mutation | Assay Type | IC₅₀ (nM) | Reference |
| BaF3 EML4-ALK (G1202R) | Cell Viability | 37 | [7] |
| BaF3 EML4-ALK (L1196M) | Cell Viability | 18 | [7] |
| BaF3 EML4-ALK (G1202R/L1196M) | Cell Viability | 1,116 | [7] |
| H3122 EML4-ALK (G1202R) | Cell Viability | 46 | [7] |
| H3122 EML4-ALK (G1202R/L1196M) | Cell Viability | 2,253 | [7] |
| HCC78 (SLC34A2-ROS1) | Cell Proliferation | 1.3 | [5] |
| BaF3 (CD74-ROS1) | Cell Proliferation | 0.6 | [5] |
| MR57-S (C1156Y/G1269A) | Cell Viability | 50 | [8] |
Experimental Protocols
The characterization of PF-06463922's mechanism of action relies on a suite of biochemical, cellular, and in vivo assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of PF-06463922 on purified kinase enzymes.
Methodology (ADP-Glo™ Kinase Assay Principle):
-
Kinase Reaction: Recombinant human ALK or ROS1 kinase (wild-type or mutant) is incubated in a reaction buffer containing a suitable peptide substrate (e.g., IGF1Rtide) and ATP.[7] The reaction is performed with and without serial dilutions of PF-06463922.
-
ATP Depletion: After a set incubation period (e.g., 45 minutes at 30°C), ADP-Glo™ Reagent is added.[2] This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP initially generated.[9]
-
Data Analysis: The luminescent signal is measured with a luminometer. IC₅₀ values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Cellular Proliferation / Viability Assay
Objective: To measure the effect of PF-06463922 on the growth and viability of cancer cell lines harboring ALK or ROS1 fusions.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Cells (e.g., H3122, Karpas-299, Ba/F3 engineered lines) are seeded into opaque-walled 96-well plates at an optimized density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of PF-06463922 or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a standard period, typically 72 to 120 hours, under normal cell culture conditions (37°C, 5% CO₂).[4]
-
Reagent Addition: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[10]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10]
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a plate luminometer. IC₅₀ values are determined from the resulting dose-response curves.
Western Blotting for Phospho-Kinase Inhibition
Objective: To visually confirm the inhibition of ALK/ROS1 phosphorylation and downstream signaling components in treated cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of PF-06463922 for a defined period (e.g., 2-4 hours).
-
Lysate Preparation: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-ERK, total ERK, p-AKT, and total AKT.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis can be used to quantify changes in protein phosphorylation.[11]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PF-06463922 in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., Karpas-299, H3122) are injected subcutaneously or orthotopically into the mice.[12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. PF-06463922 is typically administered orally once daily.[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ALK).[11]
CNS Penetration and Activity
A defining feature of PF-06463922 is its design to cross the blood-brain barrier.[13] This is critical as the brain is a common site of metastasis for ALK-positive NSCLC.[14] Preclinical studies in rats and non-human primates using positron emission tomography (PET) with radiolabeled PF-06463922 confirmed high brain permeability.[13][15] In clinical studies, the concentration of lorlatinib in cerebrospinal fluid (CSF) was found to be approximately 75% of the free plasma concentration, demonstrating excellent CNS penetration.[13] This property translates to robust intracranial anti-tumor activity, a key advantage over previous generations of ALK inhibitors.[4]
Mechanisms of Resistance to Lorlatinib
Despite the potent and broad activity of PF-06463922, acquired resistance can emerge. Mechanisms include:
-
On-target Compound Mutations: The development of two or more mutations within the ALK kinase domain (e.g., G1202R + L1196M) can confer high-level resistance that overcomes even PF-06463922.[6][7]
-
Bypass Pathway Activation: Tumor cells can develop independence from ALK signaling by activating alternative survival pathways, such as hyperactivation of the Epidermal Growth Factor Receptor (EGFR) or mutations in genes like NF1.[9][11]
Conclusion
PF-06463922 (Lorlatinib) is a highly potent, third-generation ALK/ROS1 tyrosine kinase inhibitor. Its core mechanism of action is the competitive inhibition of ATP binding to the kinase domain, which blocks downstream oncogenic signaling. Its chemical design confers two critical advantages: a broad spectrum of activity against ALK mutations that drive resistance to prior-generation inhibitors, and excellent penetration of the blood-brain barrier to effectively treat CNS metastases. A thorough understanding of its molecular interactions, inhibitory profile, and the experimental frameworks used for its characterization is essential for its continued clinical application and the development of next-generation therapeutic strategies.
References
- 1. Population pharmacokinetic model with time-varying clearance for lorlatinib using pooled data from patients with non-small cell lung cancer and healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK (L1196M) Kinase Enzyme System [promega.com]
- 8. A Phase I Study to Evaluate the Pharmacokinetics and Safety of Lorlatinib in Adults with Mild, Moderate, and Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. d-nb.info [d-nb.info]
- 14. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 15. researchgate.net [researchgate.net]
The Pinnacle of Precision: A Technical Guide to the Target Identification and Validation of PF-06463922 (Lorlatinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06463922, now widely known as Lorlatinib, is a third-generation tyrosine kinase inhibitor (TKI) that has redefined the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1] This technical guide provides an in-depth exploration of the target identification and validation of PF-06463922, offering a comprehensive resource for researchers and drug development professionals. Through a detailed examination of its mechanism of action, preclinical development, and the experimental protocols that underpinned its validation, this document illuminates the scientific journey of this potent and selective therapeutic agent.
Introduction: The Clinical Challenge of ALK/ROS1-Driven Malignancies
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that play crucial roles in neuronal development.[2] In certain cancers, particularly a subset of NSCLC, chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK, CD74-ROS1). These oncogenic fusion proteins result in constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways.
While first and second-generation ALK inhibitors like crizotinib, alectinib, and ceritinib (B560025) have shown significant clinical efficacy, their long-term benefit is often curtailed by the emergence of acquired resistance.[3][4] This resistance is frequently driven by secondary mutations within the ALK kinase domain, such as the highly refractory G1202R mutation, or through the activation of bypass signaling pathways.[5][6][7] Furthermore, the central nervous system (CNS) is a common site for metastasis in ALK-positive NSCLC, and many early-generation inhibitors have limited ability to cross the blood-brain barrier.[8] This clinical context created an urgent need for a next-generation inhibitor capable of overcoming a broad spectrum of resistance mutations while also demonstrating robust CNS activity.[9]
Target Identification: Pinpointing ALK and ROS1
PF-06463922 was rationally designed as a potent, ATP-competitive, macrocyclic small-molecule inhibitor to address the limitations of existing therapies.[9][10] The primary molecular targets identified for PF-06463922 are the ALK and ROS1 tyrosine kinases.[2][9] The design strategy specifically aimed to create a molecule that could fit within the ATP-binding pocket of both wild-type and mutated ALK and ROS1 kinases, thereby blocking their enzymatic activity.[1]
A key feature of its design was the optimization for CNS penetration, a critical factor for treating brain metastases.[11] This was achieved by designing a molecule with low efflux in cell lines that overexpress P-glycoprotein and breast cancer-resistant protein, which are key components of the blood-brain barrier.[11]
Beyond its primary targets, kinome profiling has shown that PF-06463922 is a highly selective kinase inhibitor.[2][10] While it demonstrates potent, sub-nanomolar inhibitory activity against ALK and ROS1, its activity against a wide panel of other kinases is significantly lower, indicating a favorable safety profile by minimizing off-target effects.[11] It does, however, show some in vitro activity against other tyrosine kinases such as TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK.[2]
Target Validation: Preclinical Evidence of Potency and Efficacy
The validation of ALK and ROS1 as the primary targets of PF-06463922 was established through a rigorous series of preclinical studies, encompassing biochemical assays, cell-based models, and in vivo tumor xenografts.
Quantitative Data: Inhibitory Activity
The potency of PF-06463922 against its targets was quantified through various assays. The data consistently demonstrates its superiority over first and second-generation inhibitors, particularly against resistance mutations.
| Kinase Target | Assay Type | Inhibitor | IC50 / Ki Value | Reference |
| Wild-Type ALK | Biochemical Kinase Assay | PF-06463922 | Ki <0.025 nM | [11] |
| Crizotinib | - | |||
| Ceritinib | - | |||
| Alectinib | - | |||
| EML4-ALK (WT) | Cell Proliferation (H3122 cells) | PF-06463922 | - | |
| ALK L1196M | Biochemical Kinase Assay | PF-06463922 | Ki <0.025 nM | [7] |
| ALK G1269A | Biochemical Kinase Assay | PF-06463922 | Ki <0.025 nM | [7] |
| ALK G1202R | Biochemical Kinase Assay | PF-06463922 | Ki <0.025 nM | [7] |
| Wild-Type ROS1 | Biochemical Kinase Assay | PF-06463922 | Ki <0.025 nM | [11] |
| CD74-ROS1 (WT) | Cell Proliferation (BaF3 cells) | PF-06463922 | IC50 = 0.6 nM | [12] |
| Crizotinib | IC50 >10 nM | [11] | ||
| Ceritinib | IC50 >100 nM | [11] | ||
| Alectinib | IC50 >100 nM | [11] | ||
| ROS1 G2032R | Cell Proliferation | PF-06463922 | Potent Inhibition | [11] |
| Crizotinib | Refractory | [11] | ||
| ROS1 G2026M | Cell Proliferation | PF-06463922 | Potent Inhibition | [11] |
Table 1: Comparative Inhibitory Activity of PF-06463922.
Experimental Protocols
3.2.1. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of PF-06463922 on recombinant ALK and ROS1 kinase domains.
-
Methodology:
-
Recombinant human ALK or ROS1 kinase domains (wild-type and mutant variants) were expressed and purified, often from baculovirus-infected insect cells (e.g., Sf21).[13]
-
Kinase activity was measured using a microfluidic mobility shift assay or similar technology that quantifies the phosphorylation of a substrate peptide.[7]
-
The kinase, a fluorescently labeled peptide substrate, and ATP were incubated in the presence of varying concentrations of PF-06463922.
-
The reaction products (phosphorylated and unphosphorylated substrate) were separated by electrophoresis and quantified.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) was determined. These values were then used to calculate the inhibition constant (Ki).[7][14]
-
3.2.2. Cell-Based Phosphorylation and Proliferation Assays
-
Objective: To assess the ability of PF-06463922 to inhibit ALK/ROS1 signaling and cell growth in cancer cell lines.
-
Methodology:
-
Cell Lines: A panel of cell lines was used, including NSCLC lines endogenously expressing ALK/ROS1 fusions (e.g., H3122, H2228, HCC78) and engineered cell lines (e.g., Ba/F3 or NIH-3T3) expressing specific wild-type or mutant fusion proteins.[7][12]
-
Phosphorylation Inhibition: Cells were treated with a dose range of PF-06463922 for a specified time (e.g., 2-4 hours). Cell lysates were then collected and analyzed by Western blotting using antibodies specific for phosphorylated ALK (pALK) or ROS1 (pROS1), as well as downstream signaling proteins like pAKT and pERK.[12]
-
Proliferation/Viability Assays: Cells were seeded in 96-well plates and treated with serial dilutions of the inhibitor for a longer duration (e.g., 72 hours). Cell viability was measured using assays such as CellTiter-Glo® (which measures ATP levels) or MTT assays.[15] IC50 values for cell growth inhibition were then calculated.[16]
-
3.2.3. In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of PF-06463922 in a living organism.
-
Methodology:
-
Xenograft Models: Human cancer cell lines (e.g., H3122 with EML4-ALK WT) or engineered cells (e.g., NIH-3T3 with EML4-ALK G1202R) were injected subcutaneously into immunocompromised mice (e.g., athymic nu/nu mice).[7][16]
-
Treatment: Once tumors reached a specified volume, mice were treated with PF-06463922 (administered orally or via subcutaneous pump) or a vehicle control.[7]
-
Efficacy Assessment: Tumor volumes and mouse body weights were measured regularly. Efficacy was assessed by metrics such as tumor growth inhibition (TGI) or tumor regression.[7]
-
Orthotopic and Brain Metastasis Models: To assess CNS activity, tumor cells were implanted intracranially. Antitumor activity was often monitored using bioluminescent imaging.[7][11]
-
Mechanism of Action: Disrupting Oncogenic Signaling
PF-06463922 functions as a reversible, ATP-competitive inhibitor.[9] By binding to the ATP-binding pocket of ALK and ROS1, it prevents the phosphorylation of the kinase itself (autophosphorylation) and of its downstream substrates.[1][17] This blockade effectively shuts down the aberrant signaling cascades that drive tumor growth and survival.
The key downstream pathways inhibited by PF-06463922 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Involved in cell proliferation, survival, and inflammation.
By inhibiting these pathways, PF-06463922 induces cell cycle arrest and apoptosis (programmed cell death) in ALK/ROS1-dependent cancer cells.[17]
Visualizing the Mechanism
Caption: ALK/ROS1 signaling pathway and its inhibition by PF-06463922.
Caption: Experimental workflow for PF-06463922 target validation.
Overcoming Resistance: A Key Advantage
A cornerstone of PF-06463922's validation was its demonstrated ability to overcome the resistance mechanisms that plague earlier ALK inhibitors. Its macrocyclic chemical structure allows it to form favorable interactions within the ALK kinase domain, even in the presence of mutations that cause steric hindrance for other drugs.[17]
Preclinical studies confirmed its potent activity against a comprehensive panel of known ALK resistance mutations, including L1196M, G1269A, C1156Y, and most notably, the G1202R solvent front mutation.[7] Similarly, it proved effective against crizotinib-resistant ROS1 mutations like G2032R.[11][18] This broad-spectrum activity against resistance mutations is a critical differentiator and a primary reason for its clinical success in patients who have progressed on other TKIs.
Caption: Overcoming acquired resistance with PF-06463922.
Conclusion
The target identification and validation of PF-06463922 (Lorlatinib) represent a landmark achievement in precision oncology. Through a systematic and rigorous preclinical evaluation, ALK and ROS1 were unequivocally confirmed as its primary targets. The quantitative data from biochemical and cell-based assays, corroborated by compelling in vivo efficacy in various tumor models, established its superior potency and its unique ability to overcome a wide array of clinically relevant resistance mutations. The deliberate design for CNS penetration further addressed a critical unmet need in the management of ALK/ROS1-positive cancers. This comprehensive body of work provided a robust scientific foundation for the successful clinical development of Lorlatinib, solidifying its role as an essential therapeutic option for patients with advanced ALK-positive NSCLC.[19][20]
References
- 1. What is Lorlatinib used for? [synapse.patsnap.com]
- 2. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 18. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
PF-05661014 synthesis and chemical properties
A comprehensive search for the synthesis and chemical properties of the compound designated as PF-05661014 has yielded no publicly available scientific literature, patents, or clinical trial information. This suggests that the compound identifier may be an internal research code, a developmental candidate that has not yet been publicly disclosed, or a potential error in the designation.
Efforts to retrieve information on this compound from various chemical and biomedical databases have been unsuccessful. Standard search queries for its synthesis, chemical properties, mechanism of action, and associated experimental protocols did not return any relevant results.
It is common for pharmaceutical companies to use internal coding systems to identify compounds during the early stages of research and development. Information regarding these compounds, including their synthesis and chemical characteristics, is often proprietary and not released into the public domain until a later stage, such as a patent application or the initiation of clinical trials.
A search of clinical trial registries for compounds with similar prefixes revealed a study for PF-04965842, which has an associated identifier of B7451014. While this shares the "1014" numerical sequence, there is no direct evidence to suggest a relationship with this compound. This remains purely speculative and should be treated with caution.
Without any foundational information on the chemical structure or therapeutic target of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further information regarding the compound's identity is required to proceed with a detailed scientific summary.
The Discovery of PF-06463922 (Lorlatinib): A Comprehensive Technical Overview of its In Vitro and In Vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, also known as Lorlatinib (B560019), is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed by Pfizer, it was designed to be a potent, selective, and brain-penetrant agent with the ability to overcome a wide spectrum of resistance mutations that emerge during treatment with first and second-generation ALK inhibitors.[3][4][5] This technical guide provides an in-depth overview of the in vitro and in vivo discovery and preclinical characterization of PF-06463922, presenting key data, experimental methodologies, and a visualization of its mechanism of action.
In Vitro Discovery and Characterization
The in vitro evaluation of PF-06463922 established its high potency and selectivity against ALK and ROS1 kinases, including clinically relevant mutant forms.
Biochemical Assays
Biochemical assays were fundamental in determining the direct inhibitory activity of PF-06463922 against purified ALK and ROS1 kinase domains. These assays typically involve measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Table 1: Biochemical Activity of PF-06463922 Against ALK and ROS1 Kinases
| Kinase Target | Assay Type | Parameter | Value (nM) |
| ROS1 | Recombinant Enzyme | Ki | <0.02 |
| ALK (Wild-Type) | Recombinant Enzyme | Ki | <0.07 |
| ALK (L1196M) | Recombinant Enzyme | Ki | 0.7 |
Data sourced from multiple preclinical studies.[6][7]
Cellular Assays
Cell-based assays were employed to assess the activity of PF-06463922 in a more biologically relevant context, using cancer cell lines harboring ALK or ROS1 fusions and resistance mutations. These assays measure the inhibitor's effect on cell proliferation, kinase phosphorylation, and downstream signaling pathways.
Table 2: Cellular Activity of PF-06463922 in ALK/ROS1-Driven Cancer Cell Lines
| Cell Line | Genetic Alteration | Assay Type | Parameter | Value (nM) |
| HCC78 | SLC34A2-ROS1 | Cell Proliferation | IC50 | 1.3 |
| BaF3 | CD74-ROS1 | Cell Proliferation | IC50 | 0.6 |
| H3122 | EML4-ALK (WT) | Cell Growth Inhibition | IC50 | 23 |
| SNU2535 | EML4-ALK (G1269A) | Cell Growth Inhibition | IC50 | 47 |
| MGH021-5 | SQSTM1-ALK (G1202R) | Cell Growth Inhibition | IC50 | 63 |
IC50 values represent the concentration of PF-06463922 required to inhibit cell growth by 50%.[8][9]
Mechanism of Action and Signaling Pathway
PF-06463922 exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1, thereby inhibiting their kinase activity.[10][11] This blockade disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10]
In Vivo Discovery and Preclinical Efficacy
The in vivo studies of PF-06463922 were designed to evaluate its anti-tumor efficacy, pharmacokinetic properties, and ability to penetrate the blood-brain barrier in animal models of ALK- and ROS1-driven cancers.
Xenograft Models
Subcutaneous and orthotopic (intracranial) xenograft models using human cancer cell lines or patient-derived tissues were instrumental in demonstrating the in vivo activity of PF-06463922.
Table 3: In Vivo Efficacy of PF-06463922 in Xenograft Models
| Model Type | Cell Line / Tumor | Genetic Alteration | Dosing | Outcome |
| Subcutaneous Xenograft | H3122 | EML4-ALK (WT) | 3-10 mg/kg/day | Dose-dependent tumor regression |
| Subcutaneous Xenograft | NIH-3T3 | EML4-ALK (G1202R) | 10-30 mg/kg/day | Significant tumor growth inhibition |
| Intracranial Xenograft | H3122 | EML4-ALK (WT) | 10 mg/kg, BID | Tumor regression and prolonged survival |
| Patient-Derived Xenograft | COG-N-426x | ALK (F1245C) | 10 mg/kg/day | Complete tumor regression |
Data compiled from various preclinical studies.[8][10][12]
Pharmacokinetics and Brain Penetration
A key feature of PF-06463922 is its ability to cross the blood-brain barrier, a critical attribute for treating brain metastases, which are common in ALK-positive non-small cell lung cancer (NSCLC).[5][10] Pharmacokinetic studies in rats demonstrated that PF-06463922 has a brain-to-plasma concentration ratio of 30-40%.[13] In humans, lorlatinib is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 4 hours after a single oral dose.[14]
Experimental Workflow
The general workflow for in vivo efficacy studies of PF-06463922 is outlined below.
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the following provides a general outline of the methodologies used in the discovery of PF-06463922.
In Vitro Kinase Assay (General Protocol)
-
Reagents : Purified recombinant ALK or ROS1 kinase domain, substrate peptide (e.g., poly-Glu-Tyr), ATP, and PF-06463922 at various concentrations.
-
Procedure :
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (32P-ATP) or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
-
Data Analysis : The concentration of PF-06463922 that inhibits 50% of the kinase activity (IC50) or the inhibition constant (Ki) is calculated.
Cell Proliferation Assay (General Protocol)
-
Cell Culture : ALK/ROS1-dependent cancer cell lines are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of PF-06463922.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis : The IC50 value for cell proliferation is determined by plotting cell viability against the inhibitor concentration.
Western Blotting for Phospho-Kinase Analysis (General Protocol)
-
Sample Preparation : Cells are treated with PF-06463922 for a specific duration, then lysed to extract proteins.
-
Procedure :
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated and total ALK/ROS1, as well as downstream signaling proteins (e.g., phospho-ERK, total ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
In Vivo Xenograft Study (General Protocol)
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation :
-
Subcutaneous : A suspension of cancer cells is injected into the flank of the mice.
-
Intracranial : A stereotactic apparatus is used to inject cancer cells directly into the brain.
-
-
Treatment : Once tumors reach a specified size, mice are randomized into treatment groups and administered PF-06463922 or a vehicle control, typically via oral gavage or subcutaneous pump.
-
Monitoring : Tumor volume is measured regularly with calipers (subcutaneous) or through bioluminescence imaging (intracranial). Animal body weight and general health are also monitored.
-
Endpoint : The study may be terminated when tumors reach a maximum allowed size, or it may continue to assess survival.
-
Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phospho-ALK/ROS1).
Conclusion
The comprehensive in vitro and in vivo discovery program for PF-06463922 (Lorlatinib) has robustly demonstrated its potential as a highly potent and selective ALK/ROS1 inhibitor. Its ability to overcome a wide range of resistance mutations and effectively penetrate the blood-brain barrier addresses key clinical challenges in the treatment of ALK- and ROS1-positive cancers. The data and methodologies outlined in this technical guide provide a foundational understanding of the preclinical evidence that supported the successful clinical development of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Biology and Binding Site of PF-05661014
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology, binding site, and mechanism of action of PF-05661014, a selective inhibitor of the voltage-gated sodium channels (Nav) Nav1.3 and Nav1.7.
Introduction to this compound
This compound is an aryl sulfonamide compound that selectively inhibits the voltage-gated sodium channels Nav1.3 and Nav1.7. It functions by interacting with the Domain 4 voltage sensor domain (VSD4) of these channels, thereby stabilizing their inactivated state[1][2][3][4]. As a desmethyl analogue of PF-06526290, it provides a valuable tool for studying the modulation of sodium channels[1][2][3]. The therapeutic potential of targeting Nav1.3 and Nav1.7 is significant, particularly in the context of pain signaling pathways, as these channels are key players in nociception[1][2][3][4].
Quantitative Data: Binding Affinity and Potency
The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the available data.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Nav1.3 | Electrophysiology | IC50 | 0.26 µM | HEK293 | [5][6] |
| Nav1.7 | Electrophysiology | IC50 | >10 µM | Not specified | [5][6] |
Structural Biology and Binding Site
As of the latest available data, there are no publicly accessible crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with Nav1.3 or Nav1.7. However, the binding site and mechanism of action can be inferred from structural studies of other aryl and acyl sulfonamide inhibitors that target the same region on the Nav1.7 channel.
Surrogate Structures:
-
GX-936 (Aryl Sulfonamide): The X-ray crystal structure of GX-936 in complex with a chimeric channel composed of the human Nav1.7 VSD4 and the bacterial NavAb channel (PDB ID: 5EK0) reveals key interactions. The anionic aryl sulfonamide headgroup of the inhibitor binds to the fourth arginine gating charge (R4) on the S4 helix of VSD4[6][7][8][9]. This interaction is thought to trap the voltage sensor in an activated conformation, which in turn stabilizes the inactivated state of the channel pore[7][10].
-
GDC-0310 (Acylsulfonamide): A cryo-EM structure of GDC-0310 bound to a VSD4 Nav1.7-NavPas channel construct revealed an unexpected binding mode. GDC-0310 engages the VSD4 between the S3 and S4 helices, identifying a previously unknown binding pocket[11][12][13][14].
Key Features of the Binding Site:
Based on these surrogate structures, the binding site for aryl sulfonamides like this compound on the VSD4 of Nav1.7 can be characterized by three main regions[15]:
-
Anion-Binding Pocket: This is a deep pocket within the extracellular cleft of the VSD4 where the sulfonamide warhead binds. The key interaction is a bidentate salt bridge between the guanidinium (B1211019) group of the fourth arginine (R4) of the S4 helix and the delocalized negative charge of the aryl sulfonamide[6].
-
Selectivity Pocket: This region contributes to the isoform selectivity of the inhibitors.
-
Lipid-Exposed Pocket: This part of the binding site interacts with the more variable parts of the inhibitor molecules and is exposed to the lipid bilayer.
The binding of this compound to this site on the VSD4 allosterically modulates the channel's function, favoring the inactivated state and thereby inhibiting the propagation of action potentials.
Caption: Binding of this compound to VSD4 and allosteric inhibition of the Nav channel.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a generalized method based on standard practices for determining the IC50 of ion channel inhibitors.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.3 channel are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit sodium currents, a depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied.
-
To measure the effect on the inactivated state, a pre-pulse to a voltage that induces inactivation (e.g., -50 mV) is applied before the test pulse.
-
-
Compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the external solution. The different concentrations are perfused onto the cells.
-
Data Analysis: The peak inward current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Caption: Workflow for electrophysiological determination of IC50.
2. Radioligand Binding Assay for Affinity Determination
This is a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a compound.
-
Membrane Preparation:
-
Cells or tissues expressing the target Nav channel are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Components:
-
Radioligand: A radiolabeled compound known to bind to the VSD4 site (e.g., a tritiated aryl sulfonamide).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known VSD4 binder to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a competition binding equation to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Nav1.7 in Pain Signaling:
Nav1.7 plays a crucial role in the transmission of pain signals. It is highly expressed in peripheral nociceptive neurons and acts as a threshold channel for action potential generation.
Caption: Simplified pain signaling pathway and the inhibitory action of this compound on Nav1.7.
Nav1.3 in Neuropathic Pain:
Nav1.3 is typically expressed during embryonic development and is re-expressed in adult neurons following nerve injury, contributing to neuronal hyperexcitability and neuropathic pain[16][17][18].
Caption: Role of Nav1.3 in neuropathic pain and the therapeutic target for this compound.
Conclusion
This compound represents a specific chemical tool for probing the function of Nav1.3 and Nav1.7 channels. While direct structural data for this compound is not yet available, the wealth of information from related aryl sulfonamide inhibitors provides a strong foundation for understanding its binding site and mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of sodium channel pharmacology and drug development. Further structural studies on this compound itself will be invaluable in refining our understanding and aiding in the design of next-generation Nav channel modulators.
References
- 1. physoc.org [physoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Nav1.3 blockers and how do they work? [synapse.patsnap.com]
- 17. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of PF-05661014: A Search for Pharmacokinetic and Pharmacodynamic Data
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific pharmacokinetic or pharmacodynamic data can be found for the compound designated as PF-05661014. This suggests that the identifier may be incorrect, represent a discontinued (B1498344) drug candidate, or be an internal Pfizer designation not widely disclosed in public forums.
Extensive searches for "this compound" and associated terms such as "pharmacokinetics," "pharmacodynamics," "mechanism of action," and "clinical trials" did not yield any relevant results. The search results did, however, provide information on a variety of other compounds developed by Pfizer, each with a unique "PF-" designation, but none matching the specific identifier in the query.
It is common in the pharmaceutical industry for compounds to be assigned internal codes during early-stage development. These identifiers may change as a compound progresses through the development pipeline, or they may fall into disuse if a compound is discontinued. It is also possible that information on this specific compound is proprietary and has not been released into the public domain.
Without any available data, it is not possible to provide a technical guide on the pharmacokinetic and pharmacodynamic properties of this compound, including data tables, experimental protocols, or signaling pathway diagrams. Researchers and professionals seeking information on this compound are advised to verify the identifier and consult proprietary or internal sources if available.
Technical Guide: Development of Cell-Based Assays for the OX40 Agonist PF-05661014
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the development of cell-based assays to characterize the activity of PF-05661014, an agonistic antibody targeting the OX40 receptor. The assays described herein are designed to elucidate the mechanism of action and quantify the potency of this compound, providing critical data for its preclinical and clinical development.
Introduction to this compound and the OX40 Signaling Pathway
This compound is an investigational agonistic monoclonal antibody that targets the OX40 receptor (also known as CD134 or TNFRSF4). OX40 is a costimulatory receptor primarily expressed on activated T cells. The engagement of OX40 by its natural ligand (OX40L) or an agonistic antibody like this compound triggers a signaling cascade that promotes T cell proliferation, survival, and cytokine production, ultimately enhancing the anti-tumor immune response.[1]
The mechanism of action for OX40 agonists involves the clustering of OX40 receptors on the T cell surface, which leads to the recruitment of downstream signaling molecules and the activation of key transcription factors, most notably the nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NF-AT) pathways.[2] This activation results in enhanced T cell effector functions and can counteract the suppressive activity of regulatory T cells (Tregs).[2]
Core Cell-Based Assays for this compound Characterization
A panel of cell-based assays is essential to fully characterize the functional activity of this compound. These assays are designed to measure key aspects of its agonistic properties, from direct receptor activation to downstream cellular responses.
OX40 Receptor Engagement and Signaling Activation
2.1.1. NF-κB Reporter Gene Assay
This is a primary assay to quantify the agonistic activity of this compound by measuring the activation of the NF-κB signaling pathway.[3][4]
Experimental Protocol:
-
Cell Lines:
-
Effector Cells: Jurkat cells stably expressing human OX40 and an NF-κB-driven luciferase reporter gene (e.g., Promega OX40 Bioassay Effector Cells).[1]
-
Crosslinking Cells (Optional but recommended): CHO-K1 or Raji cells expressing the Fcγ receptor IIB (FcγRIIB) to facilitate antibody crosslinking and enhance agonistic activity.[2][3][5]
-
-
Assay Principle:
-
In the presence of an OX40 agonist, the OX40 receptor is activated, leading to the expression of luciferase. The amount of luminescence is proportional to the extent of NF-κB activation.[1]
-
Many OX40 antibodies require crosslinking for full agonistic activity, which can be provided by cells expressing Fcγ receptors.[4][6]
-
-
Procedure:
-
Plate the FcγRIIB-expressing cells (if used) in a 96-well plate and incubate to allow for cell adherence.
-
Prepare a serial dilution of this compound.
-
Add the OX40-expressing Jurkat reporter cells and the this compound dilutions to the wells.
-
Incubate the plate for 5-7 hours at 37°C in a CO2 incubator.
-
Add a luciferase substrate (e.g., Bio-Glo™ Reagent) to the wells.
-
Measure luminescence using a luminometer.
-
Data Presentation:
| Compound | EC50 (µg/mL) with FcγRIIB Crosslinking | EC50 (µg/mL) without FcγRIIB Crosslinking | Max Luminescence (RLU) |
| This compound | Insert Value | Insert Value | Insert Value |
| Isotype Control | No Activity | No Activity | Background |
| OX40L (Positive Control) | Insert Value | Insert Value | Insert Value |
T Cell Proliferation and Cytokine Production
2.2.1. T Cell Proliferation Assay
This assay assesses the ability of this compound to induce the proliferation of primary T cells.
Experimental Protocol:
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Reagents:
-
This compound and isotype control antibody.
-
A sub-optimal concentration of a T cell activator (e.g., anti-CD3 antibody) to provide a primary stimulation signal.
-
A proliferation dye (e.g., CFSE) or a method to measure DNA synthesis (e.g., BrdU incorporation).
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the PBMCs with a proliferation dye according to the manufacturer's instructions.
-
Plate the labeled PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add serial dilutions of this compound or control antibodies.
-
Incubate for 3-5 days at 37°C in a CO2 incubator.
-
Analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in CD4+ and CD8+ T cell populations.
-
Data Presentation:
| Treatment | Concentration (µg/mL) | % CD4+ T Cell Proliferation | % CD8+ T Cell Proliferation |
| This compound | 10 | Insert Value | Insert Value |
| 1 | Insert Value | Insert Value | |
| 0.1 | Insert Value | Insert Value | |
| Isotype Control | 10 | Insert Value | Insert Value |
| Untreated | - | Insert Value | Insert Value |
2.2.2. Cytokine Release Assay
This assay measures the production of key cytokines by T cells following treatment with this compound.
Experimental Protocol:
-
Cells and Reagents: Same as the T cell proliferation assay.
-
Procedure:
-
Set up the cell cultures as described for the T cell proliferation assay.
-
After 48-72 hours of incubation, collect the culture supernatants.
-
Measure the concentration of cytokines such as IFN-γ and IL-2 using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Presentation:
| Treatment | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| This compound | 10 | Insert Value | Insert Value |
| 1 | Insert Value | Insert Value | |
| 0.1 | Insert Value | Insert Value | |
| Isotype Control | 10 | Insert Value | Insert Value |
| Untreated | - | Insert Value | Insert Value |
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in the cell-based assays for this compound.
OX40 Signaling Pathway
Caption: OX40 signaling cascade initiated by this compound.
NF-κB Reporter Assay Workflow
Caption: Workflow for the NF-κB reporter gene assay.
T Cell Proliferation Assay Workflow
Caption: Workflow for the primary T cell proliferation assay.
Conclusion
The development of a robust suite of cell-based assays is critical for the successful advancement of this compound. The assays outlined in this guide, from reporter-based assessments of direct target engagement to functional readouts in primary immune cells, provide a comprehensive framework for characterizing its agonistic activity. The data generated from these studies will be instrumental in defining the potency and mechanism of action of this compound, supporting its continued development as a potential cancer immunotherapy.
References
- 1. OX40 Bioassay [promega.sg]
- 2. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional optimization of agonistic antibodies to OX40 receptor with novel Fc mutations to promote antibody multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential Identification of Agonistic OX40 Antibodies by Using Cell Lysate to Pan Natively Paired, Humanized Mouse-Derived Yeast Surface Display Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Assays for Screening, Characterization, & Clinical Development of Agonistic Antibodies for Immunotherapy & Autoimmune Diseases [discoverx.com]
No Publicly Available Information Found for PF-05661014
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company product pipelines, no information was found for the compound identifier PF-05661014.
This prevents the creation of the requested in-depth technical guide, as no data exists in the public domain regarding its mechanism of action, associated disease pathways, or any related experimental protocols.
It is possible that:
-
The compound identifier "this compound" is incorrect or contains a typographical error.
-
The compound is an early-stage internal candidate within an organization such as Pfizer (as suggested by the "PF-" prefix), and no information has been publicly disclosed.
-
The compound was discontinued (B1498344) in early development and, as a result, has not been detailed in publications or public registries.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If the identifier is confirmed to be correct, it is likely that the information resides in proprietary, internal company documents and is not accessible to the public.
Without any foundational information on this compound, it is not possible to fulfill the core requirements of the request, including data presentation in tables, detailing of experimental protocols, and the creation of signaling pathway diagrams.
Methodological & Application
Application Notes and Protocols: PF-05661014
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05661014 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.3, with a reported IC50 of 0.26 µM.[1][2] It demonstrates significantly less activity towards other sodium channel subtypes, such as Nav1.7 (IC50 > 10 µM).[1][2] The mechanism of action for this compound involves the stabilization of the inactivated state of the Nav1.3 channel by interacting with the voltage-sensing domain (VSD) of domain 4 (D4).[3][4][5][6][7][8] This selectivity and mechanism make this compound a valuable research tool for studying the physiological and pathological roles of Nav1.3.
These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental results.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2153474-85-0 | [1] |
| Molecular Formula | C17H16N4O3S2 | [1] |
| Molecular Weight | 388.46 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Biological Target | Voltage-gated sodium channel Nav1.3 | [1][2] |
| IC50 (Nav1.3) | 0.26 µM | [1][2] |
| IC50 (Nav1.7) | >10 µM | [1][2] |
| Solubility | 10 mM in DMSO | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38846 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 388.46 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 388.46 g/mol x 0.001 L = 0.00038846 g = 0.38846 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the vial is tightly capped.
-
Storage: Store the 10 mM stock solution in a tightly sealed amber glass vial or a microcentrifuge tube protected from light.
Storage and Handling
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Duration |
| In Solvent (-80°C) | 6 Months |
| In Solvent (-20°C) | 1 Month |
| Solid Powder (-20°C) | 1 Year |
| Solid Powder (4°C) | 6 Months |
Note: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Simplified Signaling Pathway of this compound Action
References
- 1. This compound |CAS:2153474-85-0 Probechem Biochemicals [probechem.com]
- 2. probechem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06463922 (Lorlatinib) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, also known as Lorlatinib, is a potent, selective, and orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3][4] Developed by Pfizer, it is a third-generation ALK inhibitor designed to be effective against various ALK mutations that confer resistance to first and second-generation inhibitors, and it possesses the ability to penetrate the blood-brain barrier.[1][4][5][6] These characteristics make PF-06463922 a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents, understanding resistance mechanisms, and exploring ALK/ROS1 signaling pathways.
These application notes provide detailed protocols for utilizing PF-06463922 in HTS settings, including biochemical and cell-based assays. The information is intended to guide researchers in the design and execution of robust and reproducible screening experiments.
Mechanism of Action and Signaling Pathway
PF-06463922 is an ATP-competitive inhibitor of both ALK and ROS1 kinases.[5][7] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of the kinase. This, in turn, inhibits the downstream signaling cascades that are critical for the proliferation and survival of cancer cells driven by ALK or ROS1 fusion proteins or activating mutations.[2][7] The primary signaling pathways affected are the MEK1/2-ERK1/2 and the AKT/mTORC1 pathways.[7] PF-06463922 has demonstrated the ability to inhibit the phosphorylation of SHP2, a key signaling molecule downstream of ROS1 fusion kinases.[2][7]
Quantitative Data
The following tables summarize the inhibitory activity of PF-06463922 against various kinases and cell lines. This data is crucial for designing HTS experiments and interpreting the results.
Table 1: Biochemical Inhibitory Activity of PF-06463922
| Target Kinase | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Recombinant Human ROS1 | Mobility-Shift Assay | <0.025 | - | [7] |
| Recombinant Human ALK (Wild-Type) | Kinase Assay | <0.07 | - | [5] |
| ALK L1196M | Kinase Assay | <0.1 | - | [5] |
| ALK G1269A | Kinase Assay | <0.1 | - | [5] |
| ALK 1151Tins | Kinase Assay | 0.1 | - | [5] |
| ALK F1174L | Kinase Assay | 0.2 | - | [5] |
| ALK C1156Y | Kinase Assay | 0.4 | - | [5] |
| ALK L1152R | Kinase Assay | 0.6 | - | [5] |
| ALK S1206Y | Kinase Assay | 0.9 | - | [5] |
| ROS1 L2026M | Kinase Assay | 0.1 | - | [7] |
Table 2: Cellular Inhibitory Activity of PF-06463922
| Cell Line | Target | Assay Type | IC50 (nM) | Reference |
| HCC78 (SLC34A2-ROS1) | Cell Proliferation | Cell Viability | 1.3 | [2][7] |
| BaF3 (CD74-ROS1) | Cell Proliferation | Cell Viability | 0.6 | [2][7] |
| NIH 3T3 (CD74-ROS1 L2026M) | Cell Proliferation | Cell Viability | 1.1 | [7] |
| NIH 3T3 (CD74-ROS1) | ROS1 Phosphorylation | ELISA | - | [7] |
| NIH 3T3 (CD74-ROS1 L2026M) | ROS1 Phosphorylation | ELISA | 0.57 | [7] |
| H3122 (EML4-ALK WT) | ALK Phosphorylation | - | 15-43 | [5] |
| H3122 (EML4-ALK L1196M) | ALK Phosphorylation | - | 15-43 | [5] |
| H3122 (EML4-ALK G1269A) | ALK Phosphorylation | - | 14-80 | [5] |
| Ba/F3 (EML4-ALK 1151Tins) | ALK Phosphorylation | - | 38-50 | [5] |
| Ba/F3 (EML4-ALK G1202R) | ALK Phosphorylation | - | 77-113 | [5] |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for biochemical and cell-based assays that can be adapted for HTS formats to evaluate the activity of test compounds against ALK/ROS1 and to use PF-06463922 as a reference inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (Mobility-Shift Assay)
This protocol is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of recombinant ALK or ROS1 kinase.
Materials:
-
Recombinant human ALK or ROS1 kinase
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Stop buffer (e.g., EDTA)
-
PF-06463922 (as a positive control)
-
Test compounds
-
384-well assay plates
-
Microplate reader capable of mobility-shift detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and PF-06463922 in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of PF-06463922 as a positive control (0% activity).
-
Kinase Reaction: a. Prepare a kinase solution in assay buffer. b. Prepare a substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase.[7] c. Add the kinase solution to each well of the assay plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the substrate/ATP solution to each well. e. Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding the stop buffer to each well.
-
Detection: Read the plate on a mobility-shift detection instrument. The instrument measures the conversion of the substrate peptide to its phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to assess the effect of compounds on the viability and proliferation of cancer cell lines that are dependent on ALK or ROS1 signaling.
Materials:
-
ALK or ROS1-dependent cancer cell lines (e.g., HCC78, BaF3-CD74-ROS1, H3122)[2][5][7]
-
Complete cell culture medium
-
PF-06463922 (as a positive control)
-
Test compounds
-
96- or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96- or 384-well plates at an appropriate density and allow them to attach overnight.[5]
-
Compound Treatment: Add serial dilutions of the test compounds and PF-06463922 to the wells.[5] Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: a. Add a cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for signal development.
-
Detection: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
PF-06463922 (Lorlatinib) is a powerful research tool for the study of ALK and ROS1-driven cancers. Its high potency and selectivity make it an excellent positive control for high-throughput screening campaigns. The protocols provided in these application notes offer a starting point for researchers to develop and optimize HTS assays for the discovery of new kinase inhibitors and to further elucidate the biology of ALK and ROS1 signaling. Careful attention to experimental design and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. Page loading... [guidechem.com]
- 2. apexbt.com [apexbt.com]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05661014: Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the latest available information, the specific biological target, mechanism of action, and effects on protein expression for the compound PF-05661014 are not publicly documented. Extensive searches for this information have not yielded specific results. Therefore, the following application notes and protocols are presented as a general framework for conducting Western blot analysis to investigate a novel compound like this compound. The specific experimental details, such as the choice of target proteins and antibodies, will need to be determined based on preliminary screening assays (e.g., kinase profiling, proteomics) to identify the molecular target and signaling pathways affected by this compound.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. This method is invaluable for elucidating the mechanism of action of a novel compound by assessing its impact on the expression levels and post-translational modifications of target proteins and downstream signaling molecules. This document provides a comprehensive protocol for utilizing Western blot analysis to characterize the cellular effects of this compound.
Pre-requisites: Identifying the Target Pathway
Prior to conducting a Western blot analysis for this compound, it is crucial to have a hypothesized or identified biological target or pathway of interest. This information is typically obtained from:
-
Target-based screening assays: Biochemical or cell-based assays designed to identify compounds that modulate the activity of a specific protein (e.g., an enzyme, receptor, or transcription factor).
-
Phenotypic screening: High-content imaging or other cell-based assays that reveal a specific cellular phenotype induced by the compound, which can then be used to infer the affected pathway.
-
Proteomics or transcriptomics analysis: Global analysis of changes in protein or mRNA levels in response to compound treatment.
Once a target protein or pathway is identified, the following Western blot protocol can be employed to validate and further characterize the effects of this compound.
Experimental Protocol: Western Blot Analysis
This protocol outlines the key steps for investigating the effect of this compound on target protein expression and phosphorylation.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that is relevant to the hypothesized mechanism of action of this compound.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a predetermined duration. Include a vehicle control (e.g., DMSO) and a positive control (a known modulator of the target pathway).
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target protein. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for a loading control like GAPDH or β-actin).
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Target Protein Expression
| Treatment Group | Concentration (µM) | Target Protein (Normalized Intensity) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.05 | - |
| This compound | 0.1 | 0.85 ± 0.07 | 0.04 |
| This compound | 1 | 0.52 ± 0.06 | <0.01 |
| This compound | 10 | 0.21 ± 0.04 | <0.001 |
| Positive Control | X | 0.35 ± 0.05 | <0.001 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Western Blot Experimental Workflow
Application Notes: Visualizing Cellular Responses to PF-05661014 Treatment Using Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive protocol for utilizing immunofluorescence (IF) microscopy to investigate the cellular effects of the compound PF-05661014. As the specific molecular target of this compound is not publicly documented, this guide presents a generalizable workflow. This workflow can be adapted to examine changes in the expression, localization, or post-translational modification of a protein of interest following treatment with the compound.
Immunofluorescence is a powerful technique that employs fluorescently labeled antibodies to detect specific target antigens within cells or tissues.[1] This method allows for the high-resolution visualization of subcellular structures and protein distribution, making it an invaluable tool in drug discovery for assessing a compound's mechanism of action and its impact on cellular signaling pathways.
Key Principles of the Assay
This protocol outlines the key steps for indirect immunofluorescence, a common and versatile method.[2] The process involves:
-
Cell Culture and Treatment: Cells are cultured and then treated with this compound.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter.[2][3]
-
Immunostaining: A primary antibody specific to the target protein is introduced, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.[2]
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye like DAPI for reference, and the sample is mounted for microscopy.
-
Image Acquisition and Analysis: The stained samples are visualized using a fluorescence microscope, and the images are analyzed to quantify changes.
Hypothetical Signaling Pathway Modulated by this compound
To illustrate the application of this protocol, we will consider a hypothetical scenario where this compound inhibits a receptor tyrosine kinase (RTK) signaling pathway. This is a common target class for drug development. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of an RTK pathway by this compound.
Detailed Experimental Protocol
This protocol is designed for cultured cells grown on coverslips. Modifications may be necessary for different sample types, such as tissue sections.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and sterile culture dishes with coverslips.
-
Compound: this compound stock solution (dissolved in a suitable solvent like DMSO).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.[4]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available solution.[2][3]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[3]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.[2]
-
Wash Buffer: PBS or PBS with 0.05% Tween-20 (PBST).[2]
-
-
Antibodies:
-
Primary antibody against the protein of interest.
-
Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody.
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.[2]
-
Mounting Medium: Antifade mounting medium.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for immunofluorescence staining.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS at room temperature.
-
Add freshly prepared 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 10-15 minutes at room temperature.[3]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the Blocking Buffer according to the manufacturer's instructions or pre-determined optimal concentration (see Table 1).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with Wash Buffer (e.g., PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (see Table 1).
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[2]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with Wash Buffer for 5 minutes each, protected from light.
-
Incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain the nuclei.[2]
-
Perform two final washes with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
-
Imaging and Data Analysis:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Capture images using consistent settings (e.g., exposure time, gain) across all samples.
-
Analyze the images to quantify changes in fluorescence intensity, protein localization (e.g., nuclear vs. cytoplasmic), or co-localization with other markers.
-
Data Presentation and Interpretation
Quantitative data from image analysis should be summarized for clear comparison. Below are example tables for experimental parameters and potential data output.
Table 1: Typical Antibody Dilution Ranges
| Antibody Type | Host Species | Dilution Range | Incubation Conditions |
| Primary Antibody | Rabbit | 1:100 - 1:1000 | 4°C, Overnight |
| Mouse | 1:100 - 1:1000 | 4°C, Overnight | |
| Goat | 1:200 - 1:2000 | 4°C, Overnight | |
| Secondary Antibody | Goat anti-Rabbit | 1:500 - 1:2000 | Room Temp, 1 hour (dark) |
| Goat anti-Mouse | 1:500 - 1:2000 | Room Temp, 1 hour (dark) | |
| Donkey anti-Goat | 1:500 - 1:2000 | Room Temp, 1 hour (dark) |
Note: Optimal dilutions must be determined empirically for each new antibody and experimental system.
Table 2: Example Quantitative Analysis of this compound Effect
This table illustrates how to present data on the effect of this compound on the nuclear translocation of a hypothetical "Protein X".
| Treatment Group | Concentration (µM) | Mean Nuclear Fluorescence Intensity (A.U.) ± SD | % Change from Vehicle |
| Vehicle (DMSO) | 0 | 150.5 ± 12.3 | 0% |
| This compound | 0.1 | 125.8 ± 10.1 | -16.4% |
| This compound | 1.0 | 80.2 ± 9.5 | -46.7% |
| This compound | 10.0 | 45.7 ± 6.8 | -69.6% |
A.U. = Arbitrary Units; SD = Standard Deviation.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Increase the number and duration of wash steps.
-
Titrate primary and secondary antibodies to find the optimal concentration.
-
-
Weak or No Signal:
-
Confirm the primary antibody is suitable for IF.
-
Check antibody dilutions; they may be too high.
-
Verify the secondary antibody is appropriate for the primary antibody's host species.
-
Ensure fixation and permeabilization methods are not masking the epitope.[1]
-
-
Autofluorescence:
-
Use a different fixative (e.g., methanol) if PFA is causing issues.
-
Include an unstained control to assess the level of background autofluorescence.
-
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 4. sentragortech.com [sentragortech.com]
Application Notes and Protocols: Genome-wide CRISPR-Cas9 Screen to Identify Modifiers of Sensitivity to PF-05661014
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05661014 is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase "Kinase X," a critical downstream effector in the oncogenic "Signal Pathway Y." In various preclinical cancer models, aberrant activation of Signal Pathway Y is a key driver of tumor cell proliferation, survival, and resistance to standard-of-care therapies. By targeting Kinase X, this compound has demonstrated significant anti-tumor activity. However, the development of intrinsic and acquired resistance remains a major clinical challenge for targeted therapies.
To proactively identify mechanisms of resistance and potential combination therapy strategies, a genome-wide CRISPR-Cas9 knockout screen in the presence of this compound is a powerful and unbiased approach.[1][2] This application note provides a detailed protocol for conducting such a screen to uncover genes and pathways that modulate cellular sensitivity to this compound. The results of this screen can elucidate novel drug targets, inform patient selection strategies, and guide the development of effective combination therapies.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Experimental Workflow for CRISPR Screen
Caption: Workflow for the genome-wide CRISPR-Cas9 screen with this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Cas9-expressing cancer cell line | Varies | Varies |
| Human genome-wide sgRNA library (e.g., GeCKO v2) | Addgene | 1000000048 |
| Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) | Addgene | 12260, 12259 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher | L3000015 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |
| DMEM, high glucose, GlutaMAX™ Supplement, pyruvate | Thermo Fisher | 10569010 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Puromycin (B1679871) | Sigma-Aldrich | P8833 |
| This compound | In-house | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| High-fidelity DNA polymerase | New England Biolabs | M0530L |
| NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® | New England Biolabs | E7645S |
Experimental Protocols
Cell Line Preparation and QC
-
Select a cancer cell line known to be sensitive to this compound.
-
Ensure the stable expression of Cas9 nuclease in the chosen cell line. This can be achieved by transducing the cells with a lentiviral vector expressing Cas9 and selecting with an appropriate antibiotic (e.g., blasticidin).
-
Perform a Cas9 activity assay to confirm efficient nuclease activity.
-
Culture the Cas9-expressing cells in standard conditions (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂).
Determination of this compound IC₅₀ and Puromycin Titer
-
This compound IC₅₀:
-
Plate the Cas9-expressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC₅₀ value. For the screen, a concentration of IC₅₀ to IC₈₀ is typically used.
-
-
Puromycin Titer:
-
Plate the Cas9-expressing cells in a 6-well plate.
-
Treat the cells with a range of puromycin concentrations.
-
Determine the lowest concentration of puromycin that kills all cells within 48-72 hours. This concentration will be used for selecting transduced cells.
-
Lentiviral Production of sgRNA Library
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
After 48-72 hours, harvest the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus if necessary and determine the viral titer.
Lentiviral Transduction of Cas9-expressing Cells
-
Plate the Cas9-expressing cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive only a single sgRNA.
-
Transduce the cells with the sgRNA lentiviral library. A sufficient number of cells should be transduced to achieve at least 200-500x coverage of the sgRNA library.
-
After 24 hours, replace the virus-containing medium with fresh medium containing the predetermined concentration of puromycin.
-
Select the cells with puromycin for 48-72 hours until a non-transduced control plate shows complete cell death.
CRISPR-Cas9 Screen with this compound
-
After puromycin selection, expand the transduced cell population.
-
Harvest an initial cell pellet representing the "Day 0" time point. This sample will serve as a baseline for sgRNA representation.
-
Split the remaining cells into two arms:
-
Control Arm: Treat with vehicle (DMSO).
-
Treatment Arm: Treat with the predetermined concentration of this compound.
-
-
Culture the cells for 14-21 days, ensuring that the cell population maintains a minimum of 200-500x library coverage at each passage.
-
Replenish the medium with fresh vehicle or this compound every 2-3 days.
-
At the end of the incubation period, harvest the final cell pellets from both the control and treatment arms.
Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA (gDNA) from the Day 0 and final cell pellets using a gDNA extraction kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol with high-fidelity polymerase. The primers should be designed to anneal to the regions flanking the sgRNA cassette and should include Illumina sequencing adapters and barcodes.
-
Purify the PCR products.
-
Perform next-generation sequencing (NGS) on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the abundance of each sgRNA in each sample.
Data Analysis
-
Quality Control: Assess the quality of the sequencing reads.
-
Read Alignment: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification:
-
Calculate the log₂ fold change (LFC) of each sgRNA between the final time point and the Day 0 time point for both the control and treatment arms.
-
Identify sgRNAs that are significantly depleted or enriched in the this compound-treated arm compared to the control arm. This can be done using statistical methods like MAGeCK or DESeq2.
-
Genes with multiple sgRNAs showing significant and consistent changes are considered high-confidence hits.
-
Hypothetical Data Presentation
The results of the CRISPR screen can be summarized in tables to clearly present the identified genes that modulate sensitivity to this compound.
Table 1: Hypothetical Genes Conferring Resistance to this compound upon Knockout (Sensitizing Genes)
| Gene | Description | Average Log₂ Fold Change (this compound vs. DMSO) | p-value |
| Gene A | E3 ubiquitin ligase | 3.5 | 1.2e-8 |
| Gene B | Negative regulator of Signal Pathway Y | 3.1 | 5.6e-8 |
| Gene C | Component of a tumor suppressor complex | 2.8 | 2.3e-7 |
| Gene D | DNA damage repair protein | 2.5 | 9.8e-7 |
-
Interpretation: Knockout of these genes leads to an enrichment of the corresponding cells in the presence of this compound, suggesting that these genes are required for the drug's efficacy. These could represent novel targets for combination therapy to overcome resistance.
Table 2: Hypothetical Genes Conferring Sensitivity to this compound upon Knockout (Resistance Genes)
| Gene | Description | Average Log₂ Fold Change (this compound vs. DMSO) | p-value |
| Gene E | Efflux pump | -4.2 | 3.4e-9 |
| Gene F | Component of a parallel survival pathway | -3.8 | 8.1e-9 |
| Gene G | Positive regulator of Signal Pathway Y | -3.5 | 4.5e-8 |
| Gene H | Anti-apoptotic protein | -3.1 | 1.7e-7 |
-
Interpretation: Knockout of these genes leads to a depletion of the corresponding cells in the presence of this compound, indicating that loss of these genes enhances the drug's effect. These genes could be biomarkers for sensitivity or represent mechanisms of acquired resistance.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to investigate the mechanisms of sensitivity and resistance to the novel Kinase X inhibitor, this compound. The detailed protocol and data analysis pipeline enable the identification of high-confidence genetic modifiers of drug response. The insights gained from such a screen are invaluable for the strategic development of this compound, including the identification of patient populations most likely to respond and the rational design of combination therapies to enhance efficacy and overcome resistance. The hypothetical data presented illustrates how the results can be structured to highlight key findings for further validation and pre-clinical investigation.
References
Application Notes and Protocols for PF-05661014: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-05661014 is a peptide boronic acid derivative with potential therapeutic applications. Understanding its long-term stability and optimal storage conditions is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from preclinical development to clinical use. Peptide boronic acids are known to be susceptible to degradation, primarily through oxidation and hydrolysis.[1][2][3] This document provides detailed application notes and protocols for assessing the long-term stability of this compound and recommends appropriate storage conditions based on data from related peptide boronic acid compounds, such as bortezomib (B1684674) and ixazomib (B1672701).
Recommended Long-Term Storage Conditions
Based on the stability profiles of analogous peptide boronic acids, the following storage conditions are recommended for this compound to minimize degradation and ensure long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (for solid form) | Low temperatures minimize the rates of chemical degradation reactions. |
| 2-8°C (for reconstituted solutions) | Refrigeration slows down degradation in aqueous solutions for a limited time.[4] | |
| Humidity | Store with desiccant | Minimizes hydrolysis of the peptide backbone and the boronic acid moiety. |
| Light | Protect from light | Prevents potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation, a known pathway for peptide boronic acids.[1][5][6] |
Long-Term Stability Testing Protocol
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound.
Objective: To establish a re-test period for the drug substance and a shelf-life for the drug product by assessing its thermal stability and sensitivity to environmental factors over time.
Materials:
-
This compound (solid drug substance)
-
Appropriate formulation of this compound (drug product)
-
ICH-compliant stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Water bath/oven for forced degradation studies
Experimental Workflow for Stability Testing:
Caption: Experimental workflow for long-term stability testing of this compound.
Protocol Steps:
-
Sample Preparation:
-
Prepare at least three batches of this compound drug substance and the final drug product.
-
Package the samples in the proposed container closure system that will be used for storage and distribution.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the recommended long-term storage condition (e.g., -20°C ± 5°C).
-
Accelerated Stability: Store samples at an accelerated condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) to predict the long-term stability.
-
Forced Degradation: Subject the material to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2][3]
-
-
Testing Schedule:
-
Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test samples at 0, 1, 3, and 6 months.
-
-
Analytical Methods:
-
Primary Assay (HPLC): A stability-indicating HPLC method is crucial for separating and quantifying this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV at an appropriate wavelength (e.g., 270 nm) or MS for peak identification.
-
-
Appearance: Visually inspect the samples for any changes in color, clarity (for solutions), or physical state.
-
pH: Measure the pH of reconstituted solutions.
-
Potential Degradation Pathways
Based on studies of related peptide boronic acids, the primary degradation pathways for this compound are expected to be oxidation and hydrolysis.[1][5][6]
Caption: Potential degradation pathways for this compound.
Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which can lead to the cleavage of the C-B bond, resulting in a loss of biological activity.[1][5][6]
Hydrolytic Degradation: Under acidic or basic conditions, the peptide bonds in this compound can undergo hydrolysis, leading to the formation of smaller peptide fragments and amino acids.[1][2][3]
Data Interpretation and Summary
The stability of this compound should be evaluated based on the following criteria:
-
Purity: A significant decrease in the purity of the active pharmaceutical ingredient (API).
-
Degradation Products: The appearance of any new degradation product or a significant increase in an existing degradation product.
-
Physical Properties: Any change in appearance, such as color or dissolution.
-
pH: A significant change in the pH of a solution.
The data should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Example Stability Data Summary for this compound Drug Substance at -20°C
| Time Point (Months) | Appearance | Purity (%) by HPLC | Individual Impurity (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.5 | <0.1 | 0.5 |
| 3 | Conforms | 99.4 | <0.1 | 0.6 |
| 6 | Conforms | 99.3 | <0.1 | 0.7 |
| 12 | Conforms | 99.2 | 0.1 | 0.8 |
| 24 | Conforms | 99.0 | 0.15 | 1.0 |
| 36 | Conforms | 98.8 | 0.2 | 1.2 |
Formulation Considerations for Enhanced Stability
For liquid formulations of this compound, the use of stabilizing excipients should be considered. For instance, ixazomib is formulated as a stable citrate (B86180) ester, which rapidly hydrolyzes to the active boronic acid form under physiological conditions.[7] A similar prodrug strategy could be explored for this compound to enhance its stability in solution. Lyophilization of the drug product is another common strategy to improve the long-term stability of peptide-based therapeutics.
Disclaimer: The information provided in these application notes and protocols is based on the known stability of similar peptide boronic acid compounds. It is essential to conduct specific long-term stability studies for this compound to establish its unique stability profile and determine the appropriate re-test period and storage conditions. All experimental work should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q1A(R2)).
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. Stability of unused reconstituted bortezomib in original manufacturer vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PF-05661014 application in 3D cell culture models
Application Notes: PF-05661014 in 3D Cell Culture Models
Introduction
There is currently no publicly available scientific literature or data regarding the application of a compound designated as this compound in 3D cell culture models. Searches for this specific compound identifier in scientific databases and general web searches have not yielded any relevant results.
It is possible that this compound is an internal research compound that has not yet been described in published literature, or the identifier may contain a typographical error. For instance, Pfizer has developed other compounds with similar numerical designations, such as PF-06463922 (Lorlatinib), which is a known ALK/ROS1 inhibitor that has been studied in various cancer models.
Should information on this compound become available, or if a corrected compound name is provided, detailed Application Notes and Protocols will be generated to meet the specified requirements. The following sections outline the structure and type of information that would be included.
1. Compound Profile (Hypothetical)
This section would typically provide a summary of the compound, including its target, mechanism of action, and potential therapeutic applications.
| Feature | Description |
| Target(s) | Data not available |
| Mechanism of Action | Data not available |
| Primary Indication(s) | Data not available |
| Chemical Structure | Data not available |
| Molecular Weight | Data not available |
2. Application in 3D Cell Culture Models (Hypothetical)
This section would detail the rationale for using this compound in 3D cell culture models, such as spheroids or organoids. It would describe how these models can better recapitulate the in vivo tumor microenvironment compared to traditional 2D cultures, making them more predictive of clinical efficacy.
3. Experimental Protocols (Hypothetical)
Detailed, step-by-step protocols for key experiments would be provided here.
3.1. 3D Spheroid Formation
A protocol for generating tumor spheroids would be described, for example, using the liquid overlay technique.
-
Cell Line: Specify cell line (e.g., A549, HCT116)
-
Seeding Density: Specify cells/well
-
Plate Type: e.g., 96-well ultra-low attachment round-bottom plate
-
Culture Medium: Specify medium and supplements
-
Incubation: Specify conditions (e.g., 37°C, 5% CO2)
-
Time to Formation: Specify duration (e.g., 48-72 hours)
3.2. Compound Treatment
A protocol for treating the established spheroids with this compound would be detailed.
-
Stock Solution: Preparation and storage of a concentrated stock (e.g., 10 mM in DMSO)
-
Working Solutions: Serial dilutions in culture medium to achieve final concentrations
-
Treatment Duration: Specify exposure time (e.g., 72 hours)
-
Controls: Include vehicle control (e.g., 0.1% DMSO) and untreated control
3.3. Viability Assessment
A protocol for determining the effect of this compound on spheroid viability would be provided, for instance, using a luminescent ATP-based assay.
-
Reagent: e.g., CellTiter-Glo® 3D Cell Viability Assay
-
Procedure: Step-by-step instructions for reagent addition, incubation, and signal detection
-
Data Analysis: Calculation of IC50 values from dose-response curves
4. Quantitative Data Summary (Hypothetical)
This section would present quantitative data from hypothetical studies in a structured table for easy comparison.
| Cell Line | 3D Model Type | Endpoint | IC50 (µM) | Notes |
| e.g., NCI-H3122 | Spheroid | Viability | Data not available | ALK-positive cell line |
| e.g., A549 | Spheroid | Apoptosis | Data not available | ALK-negative control |
| e.g., Patient-Derived | Organoid | Growth Inhibition | Data not available | Reflects clinical heterogeneity |
5. Signaling Pathways and Visualizations (Hypothetical)
This section would include diagrams of the signaling pathways modulated by this compound and workflows for the experimental protocols.
Workflow for 3D Spheroid Viability Assay
Caption: Experimental workflow for assessing the viability of 3D spheroids after treatment.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action targeting an upstream receptor tyrosine kinase.
While specific data for this compound is not available, the frameworks provided above illustrate how application notes and protocols would be structured. Researchers interested in this compound are encouraged to verify the compound identifier and consult forthcoming publications or corporate disclosures for accurate information.
Troubleshooting & Optimization
PF-05661014 solubility issues and solutions
Disclaimer: Publicly available information regarding the specific solubility characteristics, mechanism of action, and signaling pathway for the research compound PF-05661014 is limited. The following technical support guide is based on best practices for handling novel research compounds with presumed poor aqueous solubility. The provided protocols and data are illustrative and should be adapted based on experimentally determined properties of this compound.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with compounds like this compound that exhibit poor solubility.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the aqueous buffer. The percentage of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease the final concentration: Test a range of lower final concentrations. 2. Increase the percentage of co-solvent: While keeping the final co-solvent concentration as low as possible (typically ≤ 0.5% to avoid off-target effects), a slight increase may be necessary. 3. Use a different solvent system: Consider excipients like Tween-80, PEG400, or cyclodextrins in your formulation.[1] 4. pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[1] |
| Inconsistent results between experiments. | The compound may not be fully dissolved initially, leading to variations in the actual concentration used in experiments. The stock solution may not be stable. | 1. Ensure complete dissolution of the stock solution: Use sonication or gentle warming (if the compound is heat-stable) to fully dissolve the compound in the organic solvent.[1] 2. Prepare fresh dilutions: For each experiment, prepare fresh dilutions from a validated stock solution. 3. Filter-sterilize working solutions: Use a 0.22 µm filter to remove any undissolved particles before adding to cell cultures. |
| Low or no observable activity in cell-based assays. | The actual concentration of the dissolved compound in the cell culture medium is much lower than the intended concentration due to precipitation. The compound may have degraded. | 1. Verify solubility in your specific cell culture medium: Perform a solubility test directly in the medium you will be using for your experiments. 2. Use a formulation to enhance bioavailability: Consider using a formulation with solubility enhancers. 3. Protect from light and store properly: Some compounds are light-sensitive or unstable at room temperature. Store stock solutions at -20°C or -80°C and protect from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many poorly soluble research compounds, a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) is the first choice for preparing a concentrated stock solution (e.g., 10 mM).[1] It is crucial to use anhydrous DMSO to prevent the compound from precipitating.
Q2: How can I determine the solubility of this compound in my experimental buffer?
A2: A kinetic solubility assay is a common method. This involves preparing a high-concentration stock solution in an organic solvent (like DMSO) and then serially diluting it into your aqueous experimental buffer. The solubility limit is the highest concentration that remains visually clear of precipitation after a defined incubation period. Nephelometry can be used for a more quantitative assessment.[2]
Q3: My compound seems to come out of solution when I add it to my aqueous buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Add the compound stock solution to the buffer, not the other way around. This allows for rapid dispersion.[1]
-
Vortex or mix immediately and vigorously after adding the stock solution to the buffer.[1]
-
Gently warm the buffer (e.g., to 37°C) before adding the compound, but be mindful of the compound's thermal stability.[1]
-
Consider using a buffer containing a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%).
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically at or below 0.1%, to minimize solvent-induced artifacts or toxicity.[1] It is essential to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Hypothetical Solubility Data for this compound
The following table presents hypothetical solubility data for this compound in common solvents. Note: This data is for illustrative purposes only and must be experimentally determined.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 10 µg/mL | Poorly soluble in aqueous buffers.[1] |
| Cell Culture Medium + 10% FBS | ~15 µg/mL | Serum proteins may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1] Ensure the solution is clear before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive.
Protocol 2: General Procedure for Diluting into Aqueous Buffer
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: A standard workflow for preparing experimental solutions of a poorly soluble compound.
References
Technical Support Center: Optimizing [Compound Name] Concentration for [Assay Type]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of [Compound Name]. The primary focus is on establishing the optimal concentration of [Compound Name] to ensure accurate and reproducible results in [Assay Type].
Frequently Asked Questions (FAQs)
Q1: What is [Compound Name] and what is its primary target?
A1: [Compound Name] is a small molecule inhibitor that primarily targets [Primary Target Kinase]. This kinase is a key component of the [Signaling Pathway Name] pathway, which is involved in regulating cellular processes such as cell growth, proliferation, and survival.[1]
Q2: What is the mechanism of action of [Compound Name]?
A2: [Compound Name] functions as an ATP-competitive inhibitor of [Primary Target Kinase]. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of phosphate (B84403) from ATP to its substrates, thereby inhibiting the downstream signaling cascade.
Q3: What is the typical effective concentration range for [Compound Name] in cell-based assays?
A3: The effective concentration of [Compound Name] can vary significantly depending on the cell line, assay type, and the specific biological endpoint being measured.[2] It is crucial to perform a dose-response experiment in your specific experimental system to determine the optimal concentration. A typical starting point for a 10-point dose-response curve could range from 1 nM to 10 µM.
Q4: Why is it important to optimize the concentration of [Compound Name]?
A4: Optimizing the concentration of [Compound Name] is critical for several reasons:
-
Maximizing On-Target Efficacy: Using an optimal concentration ensures sufficient inhibition of the target kinase to observe the desired biological effect.
-
Minimizing Off-Target Effects: High concentrations of kinase inhibitors can lead to non-specific binding to other kinases or proteins, resulting in off-target effects that can confound experimental results.[3]
-
Ensuring Reproducibility: A well-defined optimal concentration ensures that experiments are reproducible and that the observed effects are genuinely due to the inhibition of the target.[1]
Troubleshooting Guide
Issue 1: High background signal in the assay.
-
Possible Cause: The concentration of [Compound Name] may be too high, causing non-specific effects or interfering with the assay detection method. Some compounds can autofluoresce or quench fluorescent signals.[1]
-
Solution:
-
Perform a Dose-Response Curve: Test a wide range of [Compound Name] concentrations to identify a window where the signal is specific to the target inhibition.
-
Run a Control without Enzyme/Cells: To check for compound interference with the assay reagents, run the assay with [Compound Name] but without the kinase or cells.
-
Check DMSO Concentration: Ensure the final concentration of DMSO (the solvent for the compound) is consistent across all wells and is at a level that does not affect the assay.[4] Generally, cell-based assays tolerate up to 0.5% DMSO, while biochemical assays may tolerate higher concentrations.[4]
-
Issue 2: No effect of [Compound Name] is observed.
-
Possible Cause: The concentration of [Compound Name] may be too low to effectively inhibit the target in your specific assay system. It's also possible the compound has degraded.
-
Solution:
-
Increase the Concentration Range: Extend the dose-response curve to higher concentrations.
-
Confirm Compound Integrity: Ensure the stock solution of [Compound Name] is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Assay Conditions: Factors such as ATP concentration in a kinase assay can affect the apparent potency of an ATP-competitive inhibitor.[5] Consider optimizing other assay parameters like incubation time.[4]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results. This can include differences in cell passage number, cell density, incubation times, or reagent preparation.[2]
-
Solution:
-
Standardize Protocols: Maintain a consistent and detailed experimental protocol.
-
Use Low-Passage Cells: Use cells with a consistent and low passage number for cell-based assays.
-
Ensure Reagent Quality: Use fresh, high-quality reagents and prepare them consistently for each experiment.
-
Quantitative Data Summary
The following table provides a template for summarizing the inhibitory activity of [Compound Name] against its primary target and potential off-targets. This data is crucial for determining the therapeutic window and ensuring experimental specificity.
| Kinase Target | IC50 (nM) | Assay Type | Cell Line (if applicable) |
| [Primary Target] | [Biochemical Assay] | N/A | |
| [Primary Target] | [Cell-based Assay] | [e.g., HeLa, MCF7] | |
| [Off-target Kinase 1] | [Biochemical Assay] | N/A | |
| [Off-target Kinase 2] | [Biochemical Assay] | N/A |
Experimental Protocols
Protocol: Determining the Optimal Concentration of [Compound Name] in a Kinase Activity Assay (e.g., ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 value of [Compound Name] against its target kinase.
Materials:
-
[Compound Name] stock solution (e.g., 10 mM in DMSO)
-
Target Kinase
-
Kinase Substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare [Compound Name] Dilutions:
-
Prepare a 10-point serial dilution of [Compound Name] in DMSO. For example, starting from a 1 mM stock, perform 1:3 serial dilutions.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is below 1%.[3]
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted [Compound Name] or vehicle (DMSO in buffer) to the wells of the assay plate.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit by following the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the [Compound Name] concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of [Compound Name].
Caption: General workflow for optimizing [Compound Name] concentration.
Caption: Troubleshooting logic for common issues in [Assay Type].
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. promega.com [promega.com]
Technical Support Center: PF-06463922 (Lorlatinib)
A Note on Compound Identification: The compound "PF-05661014" as specified in the query does not correspond to a widely known research molecule in publicly available literature. Based on the query's context regarding off-target effects and mitigation strategies for a kinase inhibitor, it is highly probable that this is a typographical error and the intended compound is PF-06463922 , also known as Lorlatinib . The following technical support guide is based on the extensive research and clinical data available for PF-06463922, a potent and highly selective ALK and ROS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PF-06463922?
PF-06463922 is a highly potent, ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It was designed to be a next-generation inhibitor with significant activity against both wild-type and mutated forms of ALK and ROS1 that confer resistance to other inhibitors like crizotinib (B193316).[1][3][4]
Q2: How selective is PF-06463922? Am I likely to encounter significant off-target effects?
PF-06463922 is a highly selective kinase inhibitor.[1][5] In a broad kinase panel screening, it demonstrated over 100-fold selectivity for ROS1 over the majority of 204 kinases tested.[1][5] Unlike the first-generation inhibitor crizotinib, PF-06463922 does not have substantial activity against the MET kinase.[1] While some off-target activity was observed at a high concentration (1 µM) against a small number of kinases, subsequent potency testing confirmed its high selectivity for ALK and ROS1.[5] Therefore, at optimized experimental concentrations, significant off-target effects are less likely compared to less selective inhibitors.
Q3: I am observing a cellular phenotype that doesn't seem to be mediated by ALK or ROS1 inhibition. Could this be an off-target effect?
While PF-06463922 is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations. A plateau in the dose-response curve for cell viability in some cell lines has been suggested to be due to its high specificity, where broader spectrum inhibitors like crizotinib might affect other kinases contributing to cell growth.[6] If you suspect an off-target effect, it is crucial to perform validation experiments.
Q4: What are the best practices to minimize and identify off-target effects of PF-06463922 in my experiments?
To ensure your experimental results are due to on-target inhibition of ALK and/or ROS1, consider the following best practices:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of PF-06463922 that effectively inhibits ALK or ROS1 phosphorylation in your cellular model.[7]
-
Employ a Structurally Unrelated Inhibitor: Use another potent and selective ALK/ROS1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it is likely an on-target effect.[7]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of ALK or ROS1 and see if this phenocopies the effect of PF-06463922 treatment.[8]
Troubleshooting Guides
Problem: Discrepancy between biochemical (Ki) and cellular (IC50) potency.
| Possible Cause | Troubleshooting Steps |
| High Intracellular ATP Concentration | Intracellular ATP levels (mM range) can outcompete ATP-competitive inhibitors like PF-06463922, leading to a higher IC50 in cells compared to biochemical assays which often use lower ATP concentrations. This is an expected observation. |
| Cellular Efflux Pumps | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration. Consider using cell lines with low expression of efflux pumps or co-administering a known efflux pump inhibitor as a control experiment. |
| Poor Cell Permeability | While PF-06463922 is known to be cell-permeable and CNS-penetrant, specific cell types might have unique membrane characteristics.[2] Ensure adequate incubation time for the compound to reach its intracellular target. |
| Target Not Expressed or Inactive | Confirm the expression and phosphorylation (activity) of ALK or ROS1 in your cell model using Western blotting. If the target is not present or active, the inhibitor will have no effect. |
Problem: Partial or incomplete inhibition of cell viability at high concentrations.
| Possible Cause | Troubleshooting Steps |
| High Specificity of PF-06463922 | In some cell lines, viability may be partially dependent on other kinases that are not inhibited by the highly specific PF-06463922.[6] This can result in a plateau in the dose-response curve. |
| Activation of Bypass Signaling Pathways | Prolonged treatment with a kinase inhibitor can sometimes lead to the activation of alternative signaling pathways that promote cell survival. Analyze the phosphorylation status of key nodes in related pathways (e.g., EGFR, MET) after treatment. |
| Emergence of Resistance Mutations | While PF-06463922 is potent against many known resistance mutations, novel mutations could potentially arise. If working with long-term cultures, consider sequencing the ALK or ROS1 kinase domain to check for new mutations. |
Quantitative Data Summary
Table 1: Biochemical Potency of PF-06463922 against ALK and ROS1 Kinases
| Kinase Target | Kᵢ (nM) | Reference |
| Wild-type ALK | <0.07 | [3] |
| ALK L1196M | 0.7 | [9] |
| ROS1 | <0.025 | [9] |
Table 2: Cellular Potency of PF-06463922 in ALK/ROS1-Driven Cell Lines
| Cell Line | Genetic Background | Cellular IC₅₀ (nM) - Viability | Cellular IC₅₀ (nM) - Phosphorylation | Reference |
| HCC78 | SLC34A2-ROS1 | 1.3 | - | [1] |
| BaF3 | CD74-ROS1 | 0.6 | - | [1] |
| H3122 | EML4-ALK WT | ~10 | 1.5 | [6][10] |
| H3122 | EML4-ALK L1196M | ~20 | 21 | [6][10] |
| H3122 | EML4-ALK G1269A | ~20 | 21 | [6] |
| NB-1643 | ALK R1275Q | ~10 | <100 | [6] |
Key Experimental Protocols
Protocol 1: Assessing On-Target Activity via Western Blot for ALK/ROS1 Phosphorylation
-
Cell Culture and Treatment: Plate ALK or ROS1-positive cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of PF-06463922 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane for total ALK or ROS1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading. Quantify the band intensities to determine the inhibition of phosphorylation at different concentrations of PF-06463922.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of PF-06463922 in culture medium and add to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.[6]
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a percentage of viability versus log-concentration of the inhibitor. Calculate the IC₅₀ value using a non-linear regression curve fit.
Visualizations
Caption: Logical workflow for deconvoluting on-target versus off-target effects.
Caption: Experimental workflow for mitigating and validating off-target effects.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Reducing Off-Target Cytotoxicity of Small Molecule Inhibitors In Vitro
Welcome to the technical support center for researchers utilizing small molecule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate in vitro cytotoxicity, using PF-05661014 as an illustrative example of a novel compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity observed with small molecule inhibitors like this compound?
A1: In vitro cytotoxicity of small molecule inhibitors can stem from several factors. These include on-target toxicity, where the intended molecular target is crucial for cell survival, and off-target effects, where the compound interacts with unintended cellular components. Other causes can be related to the compound's physicochemical properties, such as poor solubility leading to precipitation and physical stress on the cells, or degradation of the compound into toxic byproducts. High concentrations of the vehicle (e.g., DMSO) used to dissolve the compound can also induce cytotoxicity.
Q2: How can I determine if the observed cytotoxicity is a result of on-target or off-target effects of this compound?
A2: Distinguishing between on-target and off-target cytotoxicity is a critical step. One approach is to perform rescue experiments. If the cytotoxicity is on-target, expressing a resistant form of the target protein or supplementing the media with a downstream product of the inhibited pathway might rescue the cells. Another strategy is to use a structurally distinct inhibitor of the same target. If both compounds produce similar cytotoxicity profiles, it is more likely to be an on-target effect. Conversely, if a structurally related but inactive analog of this compound does not cause cytotoxicity, it suggests the effect is not due to non-specific chemical properties.
Q3: What are some initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you encounter unexpected cytotoxicity, first verify the final concentration of your vehicle (e.g., DMSO) in the culture medium, as it should typically be below 0.5%. Ensure the compound is fully dissolved and has not precipitated in the media. It is also advisable to test a fresh dilution of the compound. Reviewing the cell culture conditions is important; stressed or unhealthy cells are often more susceptible to drug-induced toxicity.[1] Finally, confirming the identity and purity of your this compound stock is recommended.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent pattern for plate seeding to avoid edge effects. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. Test a range of vehicle concentrations to ensure solubility. Consider using a different vehicle if solubility is an issue. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Plates | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples.[2] Fill the outer wells with sterile PBS or media. |
| Assay Reagent Issues | Ensure assay reagents, such as MTT or LDH substrates, are properly stored and within their expiration date. Prepare fresh reagents as needed. |
Problem 2: this compound Shows Cytotoxicity at All Tested Concentrations
If this compound appears highly toxic even at very low concentrations, it may be due to several factors.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Compound Potency | The compound may be genuinely potent. Expand the dilution series to include much lower concentrations (e.g., picomolar range) to determine the IC50 accurately. |
| Contamination of Compound Stock | A contaminant in the compound stock could be responsible for the observed toxicity. If possible, obtain a new batch of the compound for verification. |
| Incorrect Stock Concentration | Verify the initial concentration of your stock solution. A simple calculation error can lead to much higher experimental concentrations than intended. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound's mechanism of action. Consider testing the compound in a different cell line to see if the effect is cell-type specific. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[3]
Materials:
-
96-well plate with seeded cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.[1]
Materials:
-
96-well plate with seeded cells and treated with this compound
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in the kit)
Procedure:
-
Prepare cells and treat them with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[2]
-
After the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit's protocol (usually 10-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: Workflow for assessing in vitro cytotoxicity.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of PF-05661014
Disclaimer: Publicly available information on the physicochemical properties and bioavailability of PF-05661014 is limited. This technical support center is based on the hypothetical scenario that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, exhibiting poor aqueous solubility, which can lead to low and variable oral bioavailability. The following guidance provides general strategies and troubleshooting for researchers encountering such challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my in vivo studies with this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1][2][3][4] It helps predict a drug's oral absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Understanding the BCS class of this compound is crucial as it dictates the most effective formulation strategies to enhance its bioavailability. For Class II and IV compounds, the primary hurdle to overcome is poor solubility.[3][5]
Q2: My in vivo experiments with a simple suspension of this compound show low and inconsistent plasma concentrations. What could be the cause?
Low and variable plasma concentrations of a poorly soluble compound like this compound are often due to its dissolution rate-limited absorption. When administered as a simple suspension, the compound may not dissolve sufficiently in the gastrointestinal fluids to be effectively absorbed across the intestinal membrane. This can lead to suboptimal therapeutic efficacy and high inter-subject variability.
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of BCS Class II and IV drugs:[6][7][8][9]
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and absorption.[6][10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[7][9]
-
Co-crystals: Forming crystalline complexes with a co-former can improve the solubility and dissolution properties of the drug.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC in pharmacokinetic (PK) studies. | Dissolution rate-limited absorption due to poor solubility of this compound. | 1. Characterize the solid state: Perform powder X-ray diffraction (PXRD) to confirm the crystalline form. 2. Formulation enhancement: Prepare an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SMEDDS) of this compound and repeat the in vivo study. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the compound in the gastrointestinal tract. Food effects can also contribute. | 1. Improve formulation robustness: Utilize a formulation that provides more consistent drug release, such as a well-formulated ASD or SMEDDS. 2. Control feeding conditions: Conduct studies in fasted animals to minimize food-related variability. |
| Precipitation of the drug in the gastrointestinal tract after administration of a solubilizing formulation. | The drug may precipitate out of the formulation upon dilution with gastrointestinal fluids. | 1. Incorporate precipitation inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state in vivo. 2. Optimize the formulation: Adjust the drug-to-carrier ratio in ASDs or the oil-surfactant-cosurfactant ratio in SMEDDS. |
| Suspected poor permeability across the intestinal wall (BCS Class IV). | The compound may have inherently low permeability in addition to low solubility. | 1. In vitro permeability assessment: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound. 2. Incorporate permeation enhancers: If permeability is confirmed to be low, consider the inclusion of pharmaceutically acceptable permeation enhancers in the formulation (use with caution and thorough safety evaluation). |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 320 ± 80 | 2.0 | 2150 ± 450 | 219 |
| Amorphous Solid Dispersion (1:3 drug-to-polymer ratio) | 950 ± 180 | 1.5 | 6800 ± 1100 | 694 |
| SMEDDS | 1200 ± 250 | 1.0 | 8500 ± 1500 | 867 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer by weight).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried product into a fine powder and store it in a desiccator.
-
Characterize the ASD using PXRD to confirm its amorphous nature.
-
2. In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, ASD reconstituted in water) at the desired concentration.
-
Administer the formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
3. LC-MS/MS Bioanalytical Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant onto the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
-
Visualizations
References
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. biorelevant.com [biorelevant.com]
- 3. grokipedia.com [grokipedia.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. agnopharma.com [agnopharma.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. tanzj.net [tanzj.net]
- 10. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pexacy.com [pexacy.com]
Navigating PF-06463922 (Lorlatinib) Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address inconsistencies and challenges encountered during in vitro experiments with PF-06463922 (Lorlatinib), a potent ALK/ROS1 inhibitor. By offering detailed troubleshooting guides, frequently asked questions, and standardized protocols, this guide aims to enhance experimental reproducibility and accelerate research outcomes.
Troubleshooting Guide: Inconsistent Results in Replicate Experiments
Discrepancies in replicate experiments with PF-06463922 can arise from a variety of factors, from reagent handling to cellular variations. This guide provides a systematic approach to identifying and resolving common issues.
Question: We are observing significant variability in the IC50 values of PF-06463922 across replicate experiments using the same cancer cell line. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a frequent challenge in in vitro pharmacology studies. The following table outlines potential sources of this variability and provides actionable troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Handling | Verify Stock Solution Integrity: Ensure PF-06463922 is dissolved in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution to minimize freeze-thaw cycles. Store aliquots at -80°C and protect from light. Fresh Dilutions: Prepare fresh serial dilutions from the stock for each experiment. Avoid using old or improperly stored dilutions. |
| Cell Culture Conditions | Cell Line Authentication: Regularly authenticate your cell line using short tandem repeat (STR) profiling to rule out cross-contamination. Passage Number: Use a consistent and low passage number for all experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity. Cell Density: Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can exhibit different growth rates and drug responses. Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as batch-to-batch variation in growth factors can influence cell growth and drug efficacy. |
| Assay Protocol and Execution | Incubation Time: Ensure a consistent incubation time with the compound across all plates and experiments. Reagent Addition: Use calibrated multichannel pipettes for adding cells, compound, and assay reagents to minimize well-to-well variability. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Biological Factors | Cell Cycle Synchronization: If cell cycle position influences sensitivity to PF-06463922, consider synchronizing the cells before drug treatment. Acquired Resistance: Be aware that continuous culture with low doses of the inhibitor can lead to the development of resistant cell populations.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06463922?
A1: PF-06463922, also known as Lorlatinib, is a potent, ATP-competitive, and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[5][6] It is designed to be effective against wild-type ALK and various acquired resistance mutations that can develop during treatment with first and second-generation ALK inhibitors.[7][8]
Q2: Which ALK resistance mutations is PF-06463922 active against?
A2: Preclinical studies have demonstrated that PF-06463922 is highly effective against a range of clinically relevant ALK mutations, including the L1196M "gatekeeper" mutation and the highly resistant G1202R mutation.[7][8] Its broad activity profile makes it a critical tool for studying and overcoming resistance to other ALK inhibitors.
Q3: What are the recommended in vitro concentrations to use for PF-06463922?
A3: The effective concentration of PF-06463922 will vary depending on the cell line and the specific ALK or ROS1 fusion/mutation being studied. Based on published data, IC50 values for sensitive cell lines are typically in the low nanomolar range.[9][10][11] It is recommended to perform a dose-response curve starting from sub-nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific experimental system.
Q4: Are there any known off-target effects of PF-06463922 that could influence experimental results?
A4: PF-06463922 is a highly selective inhibitor for ALK and ROS1.[11][12] While it has been shown to have minimal activity against a large panel of other kinases, it is always good practice to consider potential off-target effects, especially at higher concentrations.[11][12] If unexpected phenotypes are observed, consider using a structurally unrelated ALK/ROS1 inhibitor as a control to confirm that the observed effect is on-target.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PF-06463922, providing a reference for expected potency in various contexts.
Table 1: In Vitro Inhibitory Activity of PF-06463922 against ALK and ROS1
| Target | Assay Type | IC50 / Ki | Reference |
| Wild-type ALK | Kinase Assay (Ki) | <0.07 nM | [5][6] |
| ALKL1196M | Kinase Assay (Ki) | 0.7 nM | [5] |
| ROS1 | Kinase Assay (Ki) | <0.025 nM | [5] |
| EML4-ALKWT (H3122 cells) | Cell Viability | ~1-3 nM | [7][9] |
| EML4-ALKL1196M (H3122 cells) | Cell Viability | ~15-43 nM | [5][7] |
| EML4-ALKG1202R (NIH-3T3 cells) | Cell Viability | ~77-113 nM | [5][7] |
Table 2: Comparative IC50 Values of ALK Inhibitors in ALK-Dependent Neuroblastoma Cell Lines [9]
| Cell Line | ALK Mutation | PF-06463922 IC50 (nM) | Crizotinib (B193316) IC50 (nM) |
| NB-1643 | R1275Q | ~6 | ~310 |
| LAN-5 | R1275Q | ~16 | ~310 |
| SH-SY5Y | F1174L | ~13 | ~380 |
| Kelly | F1174L | ~27 | ~800 |
Experimental Protocols & Visualizations
To ensure consistency and aid in experimental design, detailed methodologies and visual workflows are provided below.
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of PF-06463922 in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of PF-06463922. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Diagrams
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Caption: The inhibitory action of PF-06463922 on the ALK/ROS1 signaling pathway.
References
- 1. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 2. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PF-05661014 degradation
Disclaimer: Information regarding a specific molecule designated "PF-05661014" is not publicly available. This guide addresses common troubleshooting scenarios for small molecule c-Met inhibitors, with this compound used as a representative example.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the representative c-Met inhibitor, this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and experimental use of this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, may be susceptible to degradation under certain conditions.
-
Solution:
-
Storage: Ensure the compound is stored as recommended on the datasheet (typically -20°C or -80°C, protected from light and moisture).
-
Handling: Prepare solutions fresh for each experiment. If stock solutions are used, aliquot and store at -80°C to minimize freeze-thaw cycles. Avoid exposure of the compound in solution to prolonged periods at room temperature or exposure to UV light.
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions. Water content in solvents can promote hydrolysis.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions. The observed potency of c-Met inhibitors can be highly dependent on assay conditions.
-
Solution:
-
HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the activating ligand for c-Met, is critical. High, non-physiological concentrations of HGF can mask the inhibitory effect of the compound.[1] It is recommended to test a range of HGF concentrations, including those that are physiologically relevant (e.g., 0.4-0.8 ng/mL).[1]
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can influence the autocrine production of HGF and the overall activation state of the c-Met pathway.
-
Serum Concentration: Serum contains various growth factors that can activate parallel signaling pathways, potentially compensating for c-Met inhibition and leading to reduced apparent potency. Consider using serum-starved conditions or reduced serum concentrations during the assay.
-
-
-
Possible Cause 3: Cell Line Specific Effects. The sensitivity to c-Met inhibition can vary significantly between different cell lines.
-
Solution:
-
c-Met Expression and Phosphorylation: Confirm the expression and basal phosphorylation levels of c-Met in your cell line of choice. Cell lines with high basal c-Met activation (due to autocrine HGF signaling or activating mutations) are generally more sensitive to c-Met inhibitors.[1]
-
Genetic Background: Be aware of the genetic background of your cells. Mutations in downstream signaling components (e.g., KRAS, PI3K) may confer resistance to c-Met inhibition.
-
-
Issue 2: Poor solubility of this compound in aqueous media.
-
Possible Cause: Many kinase inhibitors are hydrophobic in nature.
-
Solution:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Working Dilution: For cell-based assays, dilute the DMSO stock into the aqueous culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.
-
Formulation: For in vivo studies, appropriate formulation strategies (e.g., using excipients like cyclodextrins or preparing a suspension) may be necessary to improve solubility and bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a representative small molecule inhibitor of the c-Met receptor tyrosine kinase.[2][3] It is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain and preventing the phosphorylation and activation of downstream signaling pathways.[2][3][4] These pathways are involved in cell proliferation, migration, invasion, and survival.[3][4]
Q2: How can I confirm that this compound is inhibiting c-Met in my cells?
A2: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of c-Met. Treat your cells with this compound for a specified time, followed by stimulation with HGF. A potent inhibitor should lead to a dose-dependent decrease in phosphorylated c-Met (p-cMet) levels, while the total c-Met protein levels should remain unchanged.
Q3: What are the potential pathways of degradation for a compound like this compound?
A3: While specific degradation pathways for this compound are unknown, small molecule inhibitors can be susceptible to:
-
Oxidation: This is a common degradation pathway, which can be accelerated by exposure to air, light, and certain metal ions.[5]
-
Hydrolysis: The presence of water can lead to the cleavage of labile functional groups, such as esters or amides.
-
Photodegradation: Exposure to UV or even ambient light can induce chemical changes in the molecule.
Q4: What analytical methods can be used to assess the purity and stability of this compound?
A4: A variety of analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to assess the purity of the compound and to detect the presence of any degradants.[6]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to identify the molecular weights of the parent compound and any degradation products, aiding in their structural elucidation.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is a powerful tool for confirming the identity and purity of the compound.
Experimental Protocols
Protocol 1: Western Blot for c-Met Phosphorylation
-
Cell Culture: Plate cells (e.g., a c-Met overexpressing cell line like SNU-5) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-Met (p-cMet) and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Quantitative Data Summary
Table 1: Representative Potency of a c-Met Inhibitor in Various Cell Lines
| Cell Line | c-Met Status | IC50 (nM) |
| SNU-5 | Amplified | 5 |
| MKN-45 | Ampl meninas | 10 |
| A549 | Wild-type | >1000 |
| U-87 MG | Wild-type | >1000 |
Note: The IC50 values are representative and can vary based on experimental conditions.
Table 2: Example of Stability Data for a Small Molecule Inhibitor in Solution
| Storage Condition | Purity after 1 week (%) | Purity after 4 weeks (%) |
| -80°C in DMSO | 99.8 | 99.7 |
| -20°C in DMSO | 99.5 | 98.9 |
| 4°C in DMSO | 97.2 | 92.1 |
| Room Temp in DMSO | 91.5 | 78.3 |
Note: Data is illustrative and specific stability should be determined experimentally.
Visualizations
References
- 1. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Analytical methods: improvements, advancements and new horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference
Disclaimer: No specific public information is available for a compound designated "PF-05661014." Therefore, this technical support center provides guidance on general principles of assay interference that are broadly applicable to researchers, scientists, and drug development professionals. The following troubleshooting guides and FAQs address common issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of assay interference?
Assay interference can stem from various sources within the sample matrix or from the test compounds themselves. Common causes include:
-
Analyte-dependent interference: This occurs when a substance in the sample directly interacts with the analyte or the assay's detection components. Examples include:
-
Heterophilic antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, often leading to false-positive results.[1][2][3][4]
-
Human Anti-Animal Antibodies (HAAA), such as HAMA (Human Anti-Mouse Antibodies): These are specific types of heterophilic antibodies that can develop in individuals exposed to animal-derived proteins.[1]
-
Rheumatoid factor (RF): An autoantibody that can bind to the Fc portion of antibodies, causing interference in immunoassays.[1]
-
Cross-reactivity: When a substance with a similar structure to the analyte is recognized by the assay antibodies, leading to inaccurate quantification.[1][5][6]
-
-
Analyte-independent interference: These interferences are not related to the analyte's concentration and can be caused by:
-
Sample matrix effects: Components in the sample like lipids (lipemia), hemoglobin (hemolysis), or bilirubin (B190676) can interfere with signal detection.[5][7]
-
Compound-related interference: Test compounds can have inherent properties that interfere with the assay readout, such as:
-
Autofluorescence: The compound emits its own light at the same wavelength as the assay's fluorophore, causing a false-positive signal.[8][9][10]
-
Fluorescence Quenching: The compound absorbs the energy from the assay's fluorophore, reducing the detectable signal and leading to a false-negative result.[8][10]
-
-
Q2: My immunoassay is showing unexpectedly high results for a subset of my samples. What could be the cause?
Unexpectedly high results in an immunoassay, especially when not consistent with clinical observations, can be a sign of heterophilic antibody interference.[1][4] These antibodies can bridge the capture and detection antibodies in a sandwich immunoassay, mimicking the presence of the analyte and generating a false-positive signal.[3][11]
Q3: I am screening a library of small molecules in a fluorescence-based assay and observing a high number of "hits" that inhibit the signal. How can I differentiate true inhibitors from interfering compounds?
A high number of inhibitors in a fluorescence-based screen often points to compound interference, specifically fluorescence quenching.[8][10] True inhibitors will act on the biological target of the assay, while quenching compounds will non-specifically reduce the fluorescence signal. It is crucial to perform counter-screens to identify these interfering compounds.
Troubleshooting Guides
Guide 1: Investigating Suspected Heterophilic Antibody Interference in Immunoassays
If you suspect heterophilic antibody interference is causing false-positive results in your sandwich immunoassay, follow these steps:
-
Review the Data: Look for results that are inconsistent with the expected biological or clinical context.
-
Serial Dilution: Analyze the problematic sample in a series of dilutions. A non-linear relationship between the measured concentration and the dilution factor suggests interference.
-
Use of Heterophilic Blocking Reagents: Re-test the sample after pre-incubation with a commercial heterophilic blocking reagent. A significant reduction in the signal after treatment with the blocking agent confirms the presence of interfering antibodies.
-
Alternative Assay: If possible, measure the analyte using an assay from a different manufacturer that uses different antibodies. Concordant results from different assays increase confidence in the measurement.
| Sample ID | Initial Signal (RLU) | Signal with Blocking Reagent (RLU) | % Signal Reduction | Interpretation |
| Control 1 | 15,000 | 14,850 | 1% | No significant interference |
| Patient A | 12,500 | 1,200 | 90.4% | Strong evidence of interference |
| Patient B | 8,000 | 7,500 | 6.25% | Interference is unlikely |
Objective: To neutralize interfering heterophilic antibodies in a sample prior to analysis in a sandwich immunoassay.
Materials:
-
Patient serum/plasma sample
-
Commercial Heterophilic Blocking Reagent (HBR)
-
Assay-specific buffer
-
Microcentrifuge tubes
Procedure:
-
To a microcentrifuge tube, add 90 µL of the patient sample.
-
Add 10 µL of the Heterophilic Blocking Reagent to the sample.
-
Vortex gently for 5 seconds to mix.
-
Incubate the mixture at room temperature for 60 minutes.
-
After incubation, use the treated sample in your immunoassay according to the manufacturer's protocol.
-
Run an untreated aliquot of the same sample in parallel for comparison.
Guide 2: Deconvoluting Compound Autofluorescence and Quenching in Fluorescence-Based Assays
When a test compound is suspected of interfering with a fluorescence assay, this guide will help you determine the nature of the interference.
-
Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the same concentration used in the main experiment, but without the assay's fluorophore. A significant signal indicates autofluorescence.
-
Fluorophore + Compound Control: Measure the fluorescence of the assay's fluorophore in the presence and absence of the test compound. A decrease in the fluorophore's signal in the presence of the compound suggests quenching.
| Well Contents | Concentration of Compound X | Fluorescence Signal (RFU) | Interpretation |
| Buffer Only | 0 µM | 50 | Background |
| Compound X in Buffer | 10 µM | 1,500 | Autofluorescence |
| Fluorophore Only | N/A | 10,000 | Uninhibited Signal |
| Fluorophore + Compound X | 10 µM | 5,000 | Quenching |
Objective: To determine if a test compound exhibits autofluorescence or causes fluorescence quenching.
Materials:
-
Test compound
-
Assay buffer
-
Assay fluorophore
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
On a 96-well plate, set up the following wells in triplicate:
-
Buffer Blank: Assay buffer only.
-
Compound Only: Dilution series of the test compound in assay buffer.
-
Fluorophore Control: Assay fluorophore at its working concentration in assay buffer.
-
Fluorophore + Compound: Assay fluorophore at its working concentration mixed with the dilution series of the test compound.
-
-
Incubate the plate according to your standard assay procedure (time and temperature).
-
Read the plate on a fluorescence plate reader using the excitation and emission wavelengths of your assay's fluorophore.
-
Analysis:
-
Subtract the buffer blank from all wells.
-
A concentration-dependent increase in signal in the "Compound Only" wells indicates autofluorescence.
-
A concentration-dependent decrease in signal in the "Fluorophore + Compound" wells compared to the "Fluorophore Control" indicates quenching.
-
Visual Guides
Caption: Standard workflow of a sandwich immunoassay.
Caption: Mechanism of heterophilic antibody interference.
Caption: Troubleshooting decision tree for immunoassays.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Incubation Time with PF-05661014 (Represented by the model compound "Optimizumab")
Note to the User: Initial searches for "PF-05661014" did not yield specific public-domain information. This may indicate that it is a novel compound, an internal designation, or a misidentified name. To fulfill your request for a comprehensive technical support resource, we have created this guide using a representative fictional tyrosine kinase inhibitor, "Optimizumab," which targets the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. The principles, protocols, and troubleshooting advice provided here are broadly applicable to the study of novel kinase inhibitors and can be adapted to your specific compound of interest once its mechanism of action is known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Optimizumab in cell-based assays?
A1: For initial experiments, a 24-hour incubation period is a common starting point for assessing effects on cell viability. However, the optimal time is highly dependent on the cell type, the concentration of Optimizumab, and the specific biological endpoint. For signaling studies (e.g., measuring protein phosphorylation), much shorter incubation times (e.g., 30 minutes to 6 hours) are typically required.
Q2: How does the mechanism of action of Optimizumab (a PDGFR inhibitor) influence the choice of incubation time?
A2: Optimizumab targets the PDGFR, a receptor tyrosine kinase. Inhibition of PDGFR autophosphorylation can be observed within minutes to a few hours of treatment. Downstream effects, such as the inhibition of the PI3K/Akt and MAPK pathways, will also occur on this timescale. However, cellular consequences of this inhibition, such as decreased proliferation or induction of apoptosis, require longer incubation times (e.g., 24, 48, or 72 hours) to become apparent. A time-course experiment is crucial for mechanistic studies.
Q3: Can the incubation time affect the IC50 value of Optimizumab?
A3: Yes, the incubation time can significantly impact the calculated IC50 value. For many inhibitors, a longer incubation time will result in a lower IC50 value, as the compound has more time to exert its biological effects. It is important to keep the incubation time consistent across experiments when comparing the potency of different compounds. Time-dependent IC50 data can also provide insights into the kinetics of inhibition.
Q4: What are some common issues that can arise from suboptimal incubation times?
A4:
-
False positives/off-target effects: Excessively long incubation times can lead to cytotoxicity that is not related to the specific inhibition of the target pathway. The compound or its metabolites may accumulate and interfere with other cellular processes.
-
Inconsistent results: If the incubation time is not carefully controlled, it can be a major source of variability between experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No effect of Optimizumab on cell viability | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your cell line. |
| Compound instability. | Some compounds are not stable in culture media for extended periods. Consider replacing the media with freshly prepared Optimizumab-containing media during long incubations. | |
| Cell density is too high. | A high cell density can deplete the compound or reduce its effective concentration per cell. Optimize your cell seeding density. | |
| High levels of cell death even at low concentrations | Incubation time is too long. | Reduce the incubation time. A shorter exposure may be sufficient to inhibit the target without causing general toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments | Variable incubation times. | Use a precise timer for all incubation steps and ensure consistency across all experiments. |
| Inconsistent cell health or passage number. | Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers. |
Quantitative Data Summary
Table 1: Effect of Incubation Time on the IC50 of Optimizumab in a Cell Viability Assay
| Incubation Time (hours) | IC50 (nM) |
| 24 | 150 |
| 48 | 75 |
| 72 | 40 |
Table 2: Time-Dependent Inhibition of PDGFR Phosphorylation by Optimizumab (100 nM)
| Incubation Time | % Inhibition of p-PDGFR |
| 15 minutes | 25% |
| 30 minutes | 60% |
| 1 hour | 95% |
| 3 hours | 98% |
| 6 hours | 99% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Optimizumab or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PDGFR Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat with Optimizumab or vehicle for various short time points (e.g., 0, 15, 30, 60, 180 minutes), followed by stimulation with PDGF-BB (50 ng/mL) for 10 minutes.
-
Cell Lysis: Place the plates on ice, wash with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-PDGFR and total PDGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection system.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of Optimizumab.
Caption: Workflow for optimizing incubation time.
PF-05661014 unexpected phenotypic effects
Important Note: Publicly available information on a compound with the specific designation "PF-05661014" is not available. It is possible that this is an internal development code that has not yet been disclosed in scientific literature or that the identifier is inaccurate.
To provide a useful resource in the requested format, this technical support center has been developed for a hypothetical kinase inhibitor, hereby named "PhenoVex (this compound)" . The following troubleshooting guides, FAQs, and experimental data are based on common challenges and unexpected phenotypic effects observed with kinase inhibitors in research and development. This information is intended to serve as a practical guide for researchers working with novel targeted therapies.
Troubleshooting Guides
Issue: Observed cell viability is significantly lower than expected based on target inhibition.
-
Question: We are using PhenoVex (this compound) to inhibit Target Kinase Y in our cancer cell line experiments. While we see potent inhibition of Target Kinase Y, the observed cytotoxicity is much higher than what we've seen with other inhibitors for the same target. What could be the cause, and how can we troubleshoot this?
-
Answer: This discrepancy suggests potential off-target effects or compound-specific properties that contribute to cytotoxicity. Here is a step-by-step guide to investigate this observation:
-
Confirm On-Target Potency: Re-validate the IC50 of PhenoVex (this compound) for Target Kinase Y in your specific cell line using a target engagement assay.
-
Assess Off-Target Kinase Activity: Perform a broad kinase panel screen (e.g., a commercial service profiling over 400 kinases) at a concentration where you observe the unexpected cytotoxicity (e.g., 1 µM). This can identify other kinases that are potently inhibited by the compound.
-
Evaluate General Cellular Health:
-
Use a different cytotoxicity assay to confirm the initial findings. For example, if you used an MTT assay, try a CellTiter-Glo® (promega) assay which measures ATP levels.
-
Assess markers of apoptosis (e.g., cleaved caspase-3 by Western blot or flow cytometry) and cell cycle arrest (e.g., propidium (B1200493) iodide staining by flow cytometry) to understand the mechanism of cell death.
-
-
Control Experiments:
-
Include a structurally related but inactive control compound if available.
-
Use a different, well-characterized inhibitor for Target Kinase Y as a benchmark.
-
Consider a rescue experiment by overexpressing a drug-resistant mutant of Target Kinase Y. If the cytotoxicity persists, it strongly points to off-target effects.
-
-
Issue: Unexpected activation of a signaling pathway.
-
Question: Our western blot analysis shows that treatment with PhenoVex (this compound) leads to the phosphorylation and activation of Pathway Z, which is contrary to our hypothesis. How can we explain and investigate this?
-
Answer: The unexpected activation of a signaling pathway can arise from several mechanisms, including feedback loops or off-target effects. Here's a troubleshooting workflow:
-
Dose-Response and Time-Course Analysis:
-
Perform a dose-response experiment to see if the activation of Pathway Z is concentration-dependent and correlates with the inhibition of Target Kinase Y.
-
Conduct a time-course experiment to understand the kinetics of Pathway Z activation in relation to the inhibition of the primary target.
-
-
Investigate Feedback Loops: Many signaling pathways have negative feedback loops. Inhibiting a downstream kinase can sometimes lead to the compensatory activation of an upstream component. Review the literature for known feedback mechanisms related to Target Kinase Y.
-
Rule Out Off-Target Activation:
-
Use a kinase activity assay to directly test if PhenoVex (this compound) can activate any of the upstream kinases in Pathway Z.
-
Employ a system with a different genetic makeup, such as a cell line where a key component of Pathway Z is knocked out, to see if the effect is still present.[1]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the known mechanism of action for PhenoVex (this compound)?
-
Answer: PhenoVex (this compound) is a potent, ATP-competitive inhibitor of Target Kinase Y. Its primary mechanism is to block the phosphorylation of downstream substrates of Target Kinase Y, thereby inhibiting the associated signaling cascade.
-
-
Question 2: What are the potential off-target effects of PhenoVex (this compound)?
-
Answer: As with many kinase inhibitors, PhenoVex (this compound) may exhibit off-target activity, particularly at higher concentrations. The likelihood of off-target effects can be influenced by the specific cellular context and the expression levels of other kinases.[2] It is crucial for researchers to perform their own selectivity profiling in their experimental system.
-
-
Question 3: Why are my experimental results with PhenoVex (this compound) different from published data?
-
Answer: Discrepancies in experimental outcomes can be due to a variety of factors, including differences in cell lines (e.g., passage number, genetic drift), assay conditions (e.g., incubation time, serum concentration), and the specific lot of the compound. We recommend careful validation of the compound's activity and experimental conditions in your own laboratory.
-
-
Question 4: How can I minimize the risk of misinterpreting results due to off-target effects?
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of PhenoVex (this compound)
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| Target Kinase Y | 5 | Biochemical | On-Target |
| Off-Target Kinase A | 50 | Biochemical | 10-fold less potent than on-target |
| Off-Target Kinase B | 250 | Biochemical | 50-fold less potent than on-target |
| Off-Target Kinase C | >10,000 | Biochemical | No significant inhibition |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of PhenoVex (this compound) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with PhenoVex (this compound) for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
Visualizations
Caption: On-target vs. potential off-target effects of PhenoVex.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logical relationship of experimental outcomes.
References
Validation & Comparative
A Comparative Analysis of PF-06463922 (Lorlatinib) and Standard of Care in ALK-Positive Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation ALK/ROS1 inhibitor, PF-06463922 (lorlatinib), with the established standards of care for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The information presented is collated from preclinical and clinical studies to assist in research and development decisions.
Introduction to PF-06463922 (Lorlatinib)
PF-06463922, also known as lorlatinib (B560019), is a potent, selective, and brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases.[1][2][3][4] It was specifically designed to overcome resistance to first and second-generation ALK inhibitors and to effectively target brain metastases, a common site of disease progression in ALK-positive NSCLC.[1][2][5] Lorlatinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ALK and ROS1 kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3][5]
The Evolving Standard of Care in ALK-Positive NSCLC
The treatment landscape for ALK-positive NSCLC has evolved significantly. Initially, platinum-based chemotherapy was the standard. The first-generation ALK inhibitor, crizotinib (B193316), demonstrated superiority over chemotherapy and became the standard of care.[6][7][8][9] However, most patients eventually develop resistance to crizotinib.[7][10] This led to the development of second-generation ALK inhibitors such as alectinib, brigatinib, and ceritinib, which have shown improved efficacy and intracranial activity compared to crizotinib, establishing them as preferred first-line treatment options.[6][10][11][12] Lorlatinib, a third-generation inhibitor, has demonstrated activity against a broad range of ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.[2]
Data Presentation
In Vitro Potency of Lorlatinib Against ALK and ROS1 Kinases
| Target | IC50 (nM) | Reference |
| Wild-type ALK | <0.07 (Ki) | [4] |
| ALK L1196M | 0.7 (Ki) | [4] |
| ROS1 | <0.025 (Ki) | [4] |
Cellular Activity of Lorlatinib in ALK-Positive Cancer Cell Lines
| Cell Line | ALK Status | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| H3122 | EML4-ALK | ~1.5 | ~50 | - |
| H2228 | EML4-ALK | ~2.5 | ~60 | - |
| SH-SY5Y | ALK F1174L | ~5 | ~130 | - |
| NB-1643 | ALK R1275Q | ~4 | ~150 | - |
In Vivo Efficacy of Lorlatinib in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition/Regression | Reference |
| H3122 (ALK-positive NSCLC) | Lorlatinib | Dose-dependent tumor regression | - |
| H3122 (ALK-positive NSCLC) | Crizotinib | Tumor growth inhibition | - |
| SH-SY5Y (Neuroblastoma) | Lorlatinib (10 mg/kg/day) | Complete tumor regression | [5] |
| SH-SY5Y (Neuroblastoma) | Crizotinib (100 mg/kg/day) | Continued tumor growth | [5] |
Clinical Efficacy in First-Line Treatment of Advanced ALK-Positive NSCLC (CROWN Study)
| Outcome | Lorlatinib | Crizotinib | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (12 months) | 78% | 39% | 0.28 (0.19-0.41) | <0.001 | [10] |
| Objective Response Rate | 76% | 58% | - | - | [10] |
| Intracranial Response Rate | 66% | 20% | - | - | [10] |
Signaling Pathway
The binding of lorlatinib to the ATP-binding pocket of the aberrant ALK fusion protein inhibits its kinase activity. This action blocks the phosphorylation of downstream signaling molecules, effectively halting key pathways for cancer cell growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5]
Figure 1: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.
Experimental Workflow
The preclinical evaluation of a novel ALK inhibitor like lorlatinib typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Figure 2: A representative experimental workflow for the preclinical evaluation of an ALK inhibitor.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of lorlatinib on the proliferation of ALK-positive cancer cells compared to a standard of care like crizotinib.
Materials:
-
ALK-positive cell lines (e.g., H3122, H2228)
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Lorlatinib and Crizotinib stock solutions (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of lorlatinib and crizotinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
Western Blot for ALK Phosphorylation
Objective: To assess the inhibitory effect of lorlatinib on ALK autophosphorylation and downstream signaling pathways.
Materials:
-
ALK-positive cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat ALK-positive cells with varying concentrations of lorlatinib or crizotinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of lorlatinib in a mouse xenograft model of ALK-positive NSCLC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
ALK-positive cancer cells (e.g., H3122)
-
Matrigel (optional)
-
Lorlatinib and Crizotinib formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, lorlatinib, crizotinib).
-
Administer the drugs and vehicle according to the predetermined schedule and route (e.g., oral gavage, daily).
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the treatments.
Conclusion
PF-06463922 (lorlatinib) demonstrates superior potency and efficacy compared to the first-generation standard of care, crizotinib, in preclinical models of ALK-positive NSCLC. Its ability to overcome resistance mutations and effectively penetrate the blood-brain barrier addresses key clinical challenges in the management of this disease. Clinical data from studies such as the CROWN trial further support the robust activity of lorlatinib in the first-line setting. This guide provides a foundational overview for researchers and drug development professionals to understand the comparative performance of lorlatinib and the experimental methodologies used for its evaluation.
References
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lorlatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 6. Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review - Chazan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. First-line treatment of advanced ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sponsored.harborsidestudio.com [sponsored.harborsidestudio.com]
- 11. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 12. esmo.org [esmo.org]
General Methodology for Assessing Kinase Inhibitor Cross-Reactivity
An in-depth analysis of the publicly available scientific literature and clinical trial databases reveals no specific kinase inhibitor designated as PF-05661014. Compounds developed by Pfizer are often designated with a "PF-" prefix, but this particular identifier does not correspond to a known agent with published data on its kinase selectivity or signaling pathways.
It is possible that this compound represents an internal development code for a compound that has not been publicly disclosed, a discontinued (B1498344) project, or a typographical error. Without accessible data, a comparative guide on its cross-reactivity with other kinases cannot be constructed.
For researchers, scientists, and drug development professionals interested in the kinase selectivity profiles of Pfizer compounds, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and specialized chemical probe resources with the correct compound identifier.
In the absence of information on this compound, this guide will provide a general framework and methodology for assessing kinase inhibitor cross-reactivity, which can be applied to any kinase inhibitor with available data.
To provide a comprehensive comparison of a kinase inhibitor's performance, a systematic approach involving quantitative data presentation, detailed experimental protocols, and visual representation of signaling pathways and workflows is essential.
Data Presentation: Kinase Selectivity Profile
Quantitative data on the cross-reactivity of a kinase inhibitor is typically presented in a table format, summarizing the inhibitory activity against a panel of kinases. The data is often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).
Table 1: Hypothetical Kinase Selectivity Profile for a Test Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 5 | 1 |
| Off-Target Kinase A | 500 | 100 |
| Off-Target Kinase B | 1,500 | 300 |
| Off-Target Kinase C | >10,000 | >2,000 |
| Off-Target Kinase D | 80 | 16 |
| ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of an inhibitor against a panel of kinases is a biochemical assay, such as a radiometric assay or a fluorescence-based assay.
-
Reagents : Recombinant human kinases, appropriate peptide substrates, ATP (adenosine triphosphate), test inhibitor at various concentrations, and necessary buffers.
-
Procedure :
-
The kinase, substrate, and test inhibitor are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³²P]ATP is often used.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a strong acid or by spotting onto a phosphocellulose membrane.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporated radioactivity. In fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used.
-
-
Data Analysis : The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualization of Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Signaling Pathway
The following is a hypothetical signaling pathway that a kinase inhibitor might target.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow
This diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for kinase inhibitor selectivity profiling.
Comparative Analysis of PF-05661014 and its Analogs: A Guide for Researchers
Initial investigations to gather data for a comparative analysis of the compound designated PF-05661014 have revealed no publicly available information corresponding to this identifier. Extensive searches across scientific databases, clinical trial registries, and chemical compound repositories have not yielded any specific data regarding its mechanism of action, molecular target, therapeutic area, or any developed analogs.
The prefix "PF-" is commonly used by Pfizer for its investigational compounds. However, the specific numerical designation "05661014" does not appear in public records. This suggests several possibilities:
-
Incorrect Identifier: The provided designation may contain a typographical error.
-
Internal or Discontinued (B1498344) Compound: this compound could be an internal Pfizer designation for a compound that was never publicly disclosed or was discontinued in early-stage development, resulting in a lack of published data.
-
Confidential Information: Information regarding this compound may be proprietary and not yet in the public domain.
Due to the absence of any foundational information about this compound, a comparative analysis with its analogs cannot be performed. To proceed with this request, a valid and publicly documented compound identifier is required.
For illustrative purposes, this guide will outline the structure and type of information that would be included in such a comparative analysis, should data on this compound and its analogs become available.
I. Target Profile and Mechanism of Action (Hypothetical)
This section would typically detail the molecular target of this compound and the signaling pathway it modulates.
Signaling Pathway Diagram (Hypothetical)
Independent Validation of Ritlecitinib (PF-06651600): A Comparative Guide to JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the Janus kinase (JAK) inhibitor ritlecitinib (B609998) (formerly PF-06651600), alongside other notable JAK inhibitors. The information is intended to serve as a resource for researchers and professionals in the field of drug development for independent validation and comparative analysis.
Introduction to Ritlecitinib (PF-06651600)
Ritlecitinib is a novel, orally bioavailable small molecule that functions as an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is a key characteristic, attributed to its covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[3] This dual inhibition of JAK3 and TEC family kinases suggests a potential therapeutic benefit in various autoimmune and inflammatory diseases by modulating cytokine signaling and the cytolytic activity of T cells.[2][3]
Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of ritlecitinib and other selected JAK inhibitors against various kinases. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from publicly available sources.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | TEC Family Kinases |
| Ritlecitinib (PF-06651600) | >10,000[4] | >10,000[4] | 33.1[3][4][5] | >10,000[4] | Inhibits[2] |
| Tofacitinib | 20[6] | 112[6] | 1[6] | - | - |
| Decernotinib (VX-509) | 11 (Ki)[7] | 13 (Ki)[7] | 2.5 (Ki)[7] | 11 (Ki)[7] | - |
| Ruxolitinib | 3.3[8] | 2.8[8] | 428[8] | 19[8] | - |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the IC50 values of inhibitors against JAK3 and other kinases.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., Ritlecitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound or DMSO (vehicle control).
-
2 µL of a solution containing the JAK3 enzyme in kinase buffer.
-
2 µL of a solution containing the substrate and ATP (at a concentration near the Km for JAK3).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[1][9]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol outlines a method to assess the inhibitory effect of compounds on cytokine-induced STAT phosphorylation in whole blood.
Materials:
-
Fresh human whole blood
-
Cytokine (e.g., IL-2, IL-15 for STAT5; IL-6 for STAT3)
-
Test compound (e.g., Ritlecitinib)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT (pSTAT) and total STAT
-
Flow cytometer
Procedure:
-
Compound Treatment: Aliquot whole blood into tubes and add the test compound at various concentrations. Incubate for a predetermined time.
-
Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15 minutes).
-
Fixation: Stop the stimulation by adding fixation buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Pellet the cells, remove the supernatant, and add ice-cold permeabilization buffer. Incubate for 10 minutes on ice.
-
Staining: Wash the cells and then stain with fluorochrome-conjugated anti-pSTAT and anti-total STAT antibodies for 30-60 minutes at room temperature.
-
Data Acquisition: Wash the cells again and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., lymphocytes) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.[10][11]
Conclusion
The publicly available data indicates that ritlecitinib (PF-06651600) is a potent and highly selective irreversible inhibitor of JAK3 with additional activity against the TEC family of kinases. This profile distinguishes it from other JAK inhibitors such as tofacitinib, decernotinib, and ruxolitinib, which exhibit different selectivity patterns across the JAK family. The provided experimental protocols offer a framework for the independent validation and comparative analysis of these and other kinase inhibitors. Further research and clinical studies will continue to delineate the therapeutic potential and safety profile of ritlecitinib in various inflammatory and autoimmune conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 9. promega.com [promega.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of IRAK4 Inhibition in Patient-Derived Xenograft Models: A Comparative Guide
A note on the requested compound: Initial searches for "PF-05661014" did not yield specific information on a compound with this identifier. However, extensive research exists for a similarly named investigational drug, PF-06650833 (Zimlovisertib) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] While PF-06650833 has been primarily investigated in the context of rheumatic diseases[3][4][5], the therapeutic potential of targeting IRAK4 has been explored in various cancers using other specific inhibitors in patient-derived xenograft (PDX) models.
This guide provides a comparative overview of the efficacy of IRAK4 inhibitors in PDX models, drawing on available data for alternative compounds such as CA-4948 and emavusertib (B3028269) . This information is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of IRAK4-targeted therapies.
The Role of IRAK4 in Cancer and as a Therapeutic Target
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[6][7] These pathways are integral to the innate immune response. In certain cancers, particularly hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Myelodysplastic Syndromes (MDS), mutations in upstream signaling components, such as MYD88, can lead to the constitutive activation of IRAK4.[6][7][8][9] This aberrant signaling promotes cancer cell survival and proliferation, making IRAK4 a compelling target for therapeutic intervention.[8][9][10]
Comparative Efficacy of IRAK4 Inhibitors in PDX Models
Patient-derived xenograft (PDX) models, which involve the transplantation of patient tumor tissue into immunodeficient mice, are considered to be more clinically relevant preclinical models as they better recapitulate the heterogeneity of the original tumor.[11][12]
CA-4948 in Diffuse Large B-cell Lymphoma (DLBCL) PDX Models
CA-4948 is a selective and orally bioavailable IRAK4 inhibitor that has demonstrated significant anti-tumor activity in DLBCL PDX models, particularly those with the MYD88 L265P mutation.[6][7][10][13]
Quantitative Data Summary: CA-4948 in DLBCL PDX Models
| PDX Model Subtype | Relevant Mutations | Treatment | Key Efficacy Findings | Reference |
| Activated B-cell (ABC)-DLBCL | MYD88 L265P | CA-4948 (monotherapy) | Efficacious in 4 out of 5 tested models. | [6][7][10] |
| ABC-DLBCL | MYD88 and CD79B (double mutant) | CA-4948 (monotherapy) | Demonstrated efficacy. | [6][7][10] |
| ABC-DLBCL | MYD88 L265P with BCL6 translocation | CA-4948 (monotherapy) | Resistant to treatment. | [6][7][10] |
| ABC-DLBCL | MYD88 L265P with BCL6 translocation | CA-4948 + Ibrutinib | Synergistic tumor growth inhibition. | [6][10] |
Emavusertib in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) PDX Models
Emavusertib (also known as CA-4948) has also been evaluated in preclinical models of MDS and AML, showing promise in reducing leukemic blasts.[14]
Quantitative Data Summary: Emavusertib in MDS/AML PDX Models
| PDX Model Type | Relevant Mutations | Treatment | Key Efficacy Findings | Reference |
| Myelodysplastic Syndromes (MDS) | SF3B1 or U2AF1 | Emavusertib (monotherapy) | Reduction in leukemic blasts in patient-derived xenografts. | [14] |
Experimental Protocols
The methodologies for establishing and utilizing PDX models are crucial for the reproducibility and clinical relevance of the findings.
Establishment and Propagation of PDX Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients through surgical resection or biopsy and transported in a suitable medium on ice.[11][15]
-
Implantation: The tumor tissue is typically cut into small fragments (e.g., 2 mm x 2 mm) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[15]
-
Tumor Growth and Monitoring: The mice are monitored for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested.[15]
-
Serial Passaging: A portion of the harvested tumor is cryopreserved for future use, while another portion is passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.[11][15]
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once the tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., CA-4948) is administered to the treatment group according to a specified dose and schedule (e.g., oral gavage, once or twice daily).[6] The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment compared to the control group.
Visualizing the Mechanism and Workflow
IRAK4 Signaling Pathway
The following diagram illustrates the IRAK4 signaling cascade, a key pathway in innate immunity and a target in certain cancers.
Caption: Simplified IRAK4 signaling pathway leading to NF-κB activation.
General Experimental Workflow for PDX Studies
This diagram outlines the typical steps involved in conducting a preclinical drug efficacy study using patient-derived xenograft models.
Caption: Key stages of a patient-derived xenograft (PDX) efficacy study.
References
- 1. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. curis.com [curis.com]
- 7. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 8. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 9. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curis.com [curis.com]
- 14. onclive.com [onclive.com]
- 15. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing PF-05661014's potency across different cell lines
Information regarding PF-05661014 is not publicly available, preventing a comparative analysis of its potency across different cell lines.
Extensive searches for the compound "this compound" have yielded no specific information in the public domain. This suggests that the identifier may be incorrect, an internal designation not yet disclosed, or a compound that has not been the subject of published research. As a result, a comprehensive comparison guide detailing its potency, experimental protocols, and signaling pathways cannot be compiled at this time.
For a meaningful comparison of a compound's performance, access to scientific literature, clinical trial data, or other publicly available research is essential. This information provides the necessary foundation for:
-
Understanding the Mechanism of Action: Defining the specific molecular target and the signaling pathway the compound modulates is the first step in understanding its biological effects.
-
Compiling Potency Data: Quantitative data, such as IC50 or EC50 values, from various studies are crucial for comparing the compound's effectiveness in different cell lines.
-
Detailing Experimental Protocols: To ensure the validity and reproducibility of the findings, a thorough description of the experimental methods used to determine the compound's potency is required.
Without this foundational data for this compound, it is impossible to create the requested comparison guide, including data tables and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the public availability of data and the accuracy of the compound identifier. In cases where a compound is in the early stages of development, information may be proprietary and not yet published.
Should a corrected or publicly recognized compound identifier be provided, a comprehensive comparison guide can be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Validating the Specificity of PF-06260933's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects and specificity of PF-06260933, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Its performance is compared with other relevant kinase inhibitors, supported by experimental data, to aid in the evaluation of its utility as a research tool and potential therapeutic agent.
Introduction to PF-06260933
PF-06260933 is an orally active small molecule inhibitor of MAP4K4, a serine/threonine kinase that is a member of the STE20/MAP4K family.[1] MAP4K4 is implicated in a variety of cellular processes, including inflammation, insulin (B600854) resistance, and cell migration.[2] By inhibiting MAP4K4, PF-06260933 has been shown to block downstream signaling pathways, such as the JNK and NF-κB pathways, leading to reduced production of pro-inflammatory cytokines and improved insulin sensitivity.[2] This has positioned PF-06260933 as a valuable tool for studying the physiological and pathological roles of MAP4K4.
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is paramount to its utility. The following table summarizes the inhibitory activity of PF-06260933 against its primary target, MAP4K4, and other closely related kinases. For comparison, data for another MAP4K4 inhibitor, GNE-495, and a broader spectrum kinase inhibitor are included.
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases (IC50 in nM) | Reference |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8), TNIK (15) | [3][4] |
| GNE-495 | MAP4K4 | - | - | [5][6] |
| Selonsertib (GS-4997) | ASK1 | - | - | [7] |
Note: A comprehensive kinome scan of PF-06260933 at a concentration of 1 µM showed it to be highly selective for MAP4K4 over a broad panel of other kinases.[1][3]
Cellular and In Vivo Effects: A Comparative Overview
The biological effects of PF-06260933 have been characterized in various in vitro and in vivo models. This table compares its effects with those of other inhibitors targeting related pathways.
| Biological Effect | PF-06260933 | GNE-495 | Selonsertib (ASK1i) | Experimental Model | Reference |
| Inhibition of TNF-α production | IC50 ~100 nM | - | Reduces endothelial cytokine production | LPS-stimulated human monocytes/endothelial cells | [2][8] |
| Insulin-stimulated glucose uptake | Enhanced by over 50% | - | - | Human skeletal muscle cells | [2] |
| Endothelial Permeability | Prevents TNF-α-mediated increase | - | No improvement | Human aortic endothelial cells | [9][10] |
| Atherosclerotic Plaque Formation | Reduces plaque development | - | - | ApoE-/- mice | [3] |
| Fasting Blood Glucose | Reduces levels | - | - | ob/ob mice | [2][3] |
| Neurite Outgrowth | Reduced | - | - | Cultured neurons | [11] |
Experimental Protocols
To determine the enzymatic potency of inhibitors, a FRET-based assay is commonly employed.
-
Reagents: Recombinant human MAP4K4 catalytic domain, FRET peptide substrate, ATP.
-
Procedure:
-
The inhibitor (e.g., PF-06260933) is serially diluted and added to the wells of a microplate.
-
Recombinant MAP4K4 enzyme is added to each well.
-
The kinase reaction is initiated by the addition of a mixture of the FRET peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The fluorescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[1]
-
This protocol is used to assess the anti-inflammatory activity of the inhibitors in a cellular context.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Procedure:
-
Cells are plated and pre-treated with various concentrations of the inhibitor for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period (typically 4-6 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the inhibitor concentration.[1][2]
-
Animal models are crucial for evaluating the therapeutic potential of inhibitors.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Procedure:
-
Mice are fed a high-fat diet to induce atherosclerotic plaque formation.
-
PF-06260933 (e.g., 10 mg/kg) or a vehicle control is administered orally, typically twice daily, for a period of several weeks.[9]
-
At the end of the treatment period, the mice are euthanized, and the aortas are dissected.
-
The extent of atherosclerotic plaque formation is quantified by staining (e.g., with Oil Red O) and image analysis.[3]
-
Visualizing the Signaling Context and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used to validate specificity, the following diagrams are provided.
Caption: MAP4K4 signaling pathway and the inhibitory action of PF-06260933.
Caption: Experimental workflow for validating kinase inhibitor specificity.
References
- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 11. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information Not Available for PF-05661014
Proper disposal procedures and essential safety information for the substance identified as PF-05661014 cannot be provided at this time.
Extensive searches for a Safety Data Sheet (SDS) and other identifying chemical information for "this compound" have not yielded any specific results. This identifier is likely an internal research or development code and does not correspond to a publicly available chemical record.
Without access to the specific SDS for this compound, it is impossible to offer accurate, safe, and compliant disposal and handling instructions. The hazards, required personal protective equipment (PPE), and appropriate disposal methods are all contingent on the precise chemical and physical properties of the substance, which are detailed in its SDS.
To ensure the safety of all personnel and maintain regulatory compliance, it is imperative that researchers, scientists, and drug development professionals obtain the correct Safety Data Sheet from the manufacturer or supplier of this compound. The SDS will provide the necessary information for:
-
Hazard Identification: Understanding the potential health and environmental risks.
-
First-Aid Measures: Knowing the appropriate immediate response to exposure.
-
Handling and Storage: Implementing safe laboratory practices.
-
Personal Protective Equipment: Selecting the correct PPE to minimize exposure.
-
Disposal Considerations: Following approved and regulated disposal methods.
General Guidance for Handling Unidentified Research Chemicals:
In the absence of specific information, and as a matter of general laboratory safety, any unknown or unclassified research chemical should be handled with the utmost caution. It is recommended to:
-
Treat the substance as hazardous.
-
Use standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the substance within a chemical fume hood to prevent inhalation.
-
Avoid contact with skin and eyes.
-
Store the substance in a clearly labeled, tightly sealed container in a designated and well-ventilated area.
-
Do not attempt to dispose of the substance until its identity and hazards are fully understood. Segregate it as "unknown waste" and consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal.
A generalized workflow for chemical waste disposal is presented below. However, the specific steps for this compound can only be determined from its SDS.
Caption: Generalized Chemical Waste Disposal Workflow.
Personal protective equipment for handling PF-05661014
Essential Safety and Handling Guide for PF-05661014
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. The following guidance is designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed and causes serious eye irritation . Adherence to the safety protocols outlined below is mandatory to prevent accidental exposure and ensure personal safety.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, Oral (Cat. 4) | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor. | ||
| Causes serious eye irritation | Eye irritation (Cat. 2A) | P280: Wear eye protection/ face protection. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water. | ||
| P337 + P313: If eye irritation persists: Get medical advice. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting.
| Equipment Type | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles. A face shield is required when handling larger quantities or if there is a risk of splashing. | To protect against eye irritation from airborne particles or splashes. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. | To prevent skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or a chemical fume hood. For larger quantities or in cases of poor ventilation, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this operational plan is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure proper functioning of the ventilation system before starting any work.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.
Weighing and Aliquoting
-
Don all required PPE as specified in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
Carefully transfer the desired amount of this compound, avoiding the generation of dust.
-
Close the primary container tightly immediately after use.
-
Clean any residual powder from the spatula and weighing vessel using a solvent-moistened wipe, and dispose of the wipe as hazardous waste.
Dissolution
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If necessary, sonicate or vortex the mixture to aid dissolution, ensuring the container is securely capped.
Post-Handling
-
Thoroughly decontaminate the work area by wiping it down with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposables (e.g., wipes, pipette tips) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and puncture-resistant container. The label should read: "Hazardous Waste: this compound (Solid)" and include the date.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and leak-proof container. The label should read: "Hazardous Waste: this compound (Liquid)" and list the solvent(s) used. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Storage of Hazardous Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
| Minor Spill | Wearing appropriate PPE, carefully scoop or sweep up the solid material, avoiding dust generation. Place the spilled material and all cleanup materials into a labeled hazardous waste container. Clean the spill area with a solvent-moistened wipe, followed by soap and water. |
| Major Spill | Evacuate the area and restrict access. Alert others in the vicinity. Contact your institution's EHS or emergency response team for cleanup. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
